1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
Description
The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRVALYFNKUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067576 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30818-17-8 | |
| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030818178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a heterocyclic compound with significant potential in medicinal chemistry. Pyrazolone derivatives are known for a wide range of biological activities, and this particular compound is a subject of interest for its potential antimicrobial, anti-inflammatory, and anticancer properties.[1] This document outlines the synthetic pathway, detailed experimental protocols, and methods for structural elucidation and characterization.
Synthesis of this compound
The synthesis of the target compound is achieved through a two-step process:
-
Step 1: Synthesis of the β-keto ester precursor, ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate. This is accomplished via a Claisen condensation reaction.
-
Step 2: Cyclocondensation reaction of the β-keto ester with 4-nitrophenylhydrazine. This reaction forms the pyrazolinone ring.
The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (Precursor)
This protocol is based on established methods for the acylation of amines to form β-keto amides.
Materials:
-
Pyrrolidine
-
Ethyl Malonyl Chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Diethyl Ether (as a solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl malonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general and widely used Knorr synthesis of pyrazolones from β-keto esters and hydrazine derivatives.
Materials:
-
Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (from Step 1.1)
-
4-Nitrophenylhydrazine
-
Glacial Acetic Acid or Ethanol (as a solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (1.0 equivalent) in glacial acetic acid or ethanol.
-
Add 4-nitrophenylhydrazine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-120 °C for acetic acid) for 4-6 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If a solid precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques. The general workflow for characterization is outlined below.
While specific experimental spectral data for this compound is not available in the cited literature, the expected physical and spectral properties can be inferred from its structure and data from closely related analogs.
Physical Properties
The following table summarizes the known physical properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₄O₃ | [1] |
| Molecular Weight | 274.28 g/mol | |
| Melting Point | 205–208°C | [1] |
| Appearance | Expected to be a crystalline solid | |
| Density | 1.47 g/cm³ | [1] |
| Boiling Point | 444.4°C at 760 mmHg | [1] |
Spectroscopic Data (Predicted and Analog-Based)
The following tables summarize the expected spectroscopic data based on the analysis of the compound's structure and data from the known analog, 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 - 8.4 | Doublet | 2H, Aromatic protons ortho to NO₂ group |
| ~7.9 - 8.1 | Doublet | 2H, Aromatic protons meta to NO₂ group |
| ~5.3 - 5.5 | Singlet | 1H, CH proton on the pyrazolinone ring |
| ~3.4 - 3.6 | Triplet | 4H, Methylene protons of pyrrolidine (N-CH₂) |
| ~1.9 - 2.1 | Multiplet | 4H, Methylene protons of pyrrolidine (CH₂) |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl carbon) |
| ~160 | C=N (carbon of the pyrazolinone ring) |
| ~147 | Aromatic C-NO₂ |
| ~142 | Aromatic C-N (attached to pyrazolinone) |
| ~125 | Aromatic CH (meta to NO₂) |
| ~118 | Aromatic CH (ortho to NO₂) |
| ~90 | CH on the pyrazolinone ring |
| ~48 | N-CH₂ of pyrrolidine |
| ~25 | CH₂ of pyrrolidine |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2980 - 2850 | Aliphatic C-H stretch (pyrrolidine) |
| ~1700 - 1680 | C=O stretch (amide carbonyl in pyrazolinone ring) |
| ~1600 - 1580 | C=N stretch |
| ~1530 & ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1200 - 1100 | C-N stretch |
Mass Spectrometry (Predicted):
| m/z Value | Assignment |
| 274.11 | [M]⁺ |
| 275.11 | [M+H]⁺ |
Potential Biological Activity and Mechanism of Action
Pyrazolone derivatives are noted for their wide range of pharmacological activities. The title compound, this compound, is of interest due to its potential as an antimicrobial and anti-inflammatory agent.[1] The mechanism of action is thought to involve interactions with specific biological targets like enzymes and receptors. The electron-withdrawing nitro group and the pyrazolone core are key pharmacophoric features that can participate in hydrogen bonding and electron transfer reactions with biological macromolecules.[1]
A generalized diagram illustrating the potential mechanism of action for this class of compounds is presented below.
Further research is required to elucidate the specific signaling pathways and molecular targets of this compound to fully understand its therapeutic potential.
References
Technical Guide: Physicochemical Properties of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential biological applications of pyrazolone derivatives. The guide details the compound's structural and physical characteristics, a proposed synthetic protocol, expected spectroscopic data, and insights into its potential mechanism of action based on the known biological activities of related compounds.
Introduction
Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound belongs to this class and is characterized by a pyrazolinone core substituted with a 4-nitrophenyl group at the N1 position and a pyrrolidino group at the C3 position. The presence of the nitro group, a strong electron-withdrawing moiety, and the pyrrolidino ring are expected to modulate the compound's electronic properties and biological interactions. This guide aims to provide a detailed technical resource on its physicochemical properties.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₄O₃ | [3] |
| Molecular Weight | 274.28 g/mol | [3] |
| Melting Point | 205–208°C | [3] |
| Boiling Point | 444.4°C (estimated) | [3] |
| Density | 1.47 g/cm³ (estimated) | [3] |
| CAS Number | 30818-17-8 | [4] |
| InChI | InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2 | [3] |
| InChIKey | GMXRVALYFNKUTQ-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process, starting from ethyl 3-pyrrolidino-3-oxopropanoate and 4-nitrophenylhydrazine.
References
Elucidation of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a heterocyclic organic compound featuring a pyrazolinone core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and analgesic properties. The molecular structure, characterized by a 4-nitrophenyl group at the N1 position and a pyrrolidino group at the C3 position, suggests potential for varied pharmacological interactions. This technical guide aims to provide a comprehensive overview of the molecular structure elucidation of this compound, drawing upon established analytical techniques and methodologies for analogous compounds, given the limited publicly available data for this specific molecule.
Molecular Structure and Synthesis
The core structure of the title compound is a five-membered pyrazolinone ring. Appended to this core are a 4-nitrophenyl substituent, which can influence the molecule's electronic properties and potential for biological interactions, and a pyrrolidino group, which can affect its solubility and conformational flexibility.
Diagram of the Molecular Structure of this compound
Caption: General molecular structure of this compound.
General Synthetic Approach
The synthesis of 1-aryl-3-amino-2-pyrazolin-5-ones typically involves a multi-step process. A general and established method is the condensation of an arylhydrazine with a β-keto ester derivative.
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Reaction Setup. To a solution of 4-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol, ethyl 3-pyrrolidino-3-oxopropanoate (1 equivalent) is added.
-
Step 2: Condensation and Cyclization. The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization. The progress of the reaction would be monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation. Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is then collected by filtration and washed with a cold solvent to remove impurities.
-
Step 4: Purification. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.
Spectroscopic and Structural Characterization
The elucidation of the molecular structure of a novel compound relies on a combination of spectroscopic techniques. Below are the expected characteristic data based on the proposed structure.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the downfield region).- Signals for the methylene protons of the pyrrolidino group.- A signal for the methylene protons of the pyrazolinone ring. |
| ¹³C NMR | - Resonances for the carbon atoms of the 4-nitrophenyl ring.- Resonances for the carbon atoms of the pyrrolidino group.- Resonances for the C=O, C3, C4, and C5 carbons of the pyrazolinone ring. |
| IR Spectroscopy | - Strong absorption band for the C=O (amide) group (around 1700 cm⁻¹).- Characteristic absorption bands for the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₁₃H₁₄N₄O₃ (274.28 g/mol ).- Fragmentation patterns consistent with the loss of the nitro group, pyrrolidino ring, or other fragments. |
Experimental Workflow for Characterization
Caption: Standard workflow for the analytical characterization of the synthesized compound.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are not widely reported, the pyrazolinone class of compounds is known to interact with various biological targets. For instance, some pyrazolinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Additionally, compounds containing a nitro-aromatic moiety can be involved in redox processes within biological systems.
A related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation. This suggests that the title compound could potentially modulate similar inflammatory signaling cascades.
Hypothesized Signaling Pathway Interaction
Caption: A hypothetical model of the compound's interaction with an inflammatory signaling pathway.
Conclusion
The molecular structure of this compound presents a promising scaffold for the development of novel therapeutic agents. While detailed experimental and spectroscopic data for this specific compound are scarce in the public domain, this guide provides a framework for its synthesis and comprehensive structural elucidation based on established chemical principles and analytical techniques. Further research is warranted to fully characterize this molecule and explore its potential biological activities and mechanisms of action. This will be crucial for unlocking its therapeutic potential for researchers and drug development professionals.
Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound, 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. Given the limited availability of direct experimental data for this specific molecule in published literature, this document compiles inferred data based on the well-established chemistry and spectroscopy of analogous pyrazolone derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazolone-based compounds in drug discovery and development.
Introduction
Pyrazolone derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The biological efficacy of these compounds is often attributed to the versatile pyrazolone scaffold, which allows for extensive functionalization at various positions. The title compound, this compound, incorporates a 4-nitrophenyl group, a common pharmacophore in drug design, and a pyrrolidino moiety, which can influence solubility and receptor binding. This guide outlines a plausible synthetic route and the expected spectroscopic data for this compound, providing a foundational understanding for its further investigation.
Experimental Protocols
The synthesis of this compound can be achieved through a well-established pathway for pyrazolone formation: the condensation of a β-enamino ester with a substituted hydrazine.
Synthesis of this compound
The proposed synthesis involves a two-step process: the formation of ethyl 3-pyrrolidinoacrylate, followed by its cyclocondensation with 4-nitrophenylhydrazine.
Step 1: Synthesis of Ethyl 3-pyrrolidinoacrylate
-
To a solution of ethyl 3-ethoxyacrylate (1 equivalent) in ethanol, add pyrrolidine (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 3-pyrrolidinoacrylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
A solution of ethyl 3-pyrrolidinoacrylate (1 equivalent) and 4-nitrophenylhydrazine (1 equivalent) in glacial acetic acid is prepared.
-
The mixture is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then dried under vacuum to afford the desired product, this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound would be performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra would be recorded on a UV-Vis spectrophotometer in a suitable solvent like methanol or ethanol.
Spectroscopic Data (Inferred)
The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.90 - 2.10 | m | 4H | -CH₂-CH₂- of pyrrolidine |
| ~3.30 - 3.50 | t | 4H | -N-CH₂- of pyrrolidine |
| ~5.40 | s | 1H | C4-H of pyrazolone ring |
| ~7.80 - 8.00 | d | 2H | Aromatic protons ortho to -NO₂ |
| ~8.20 - 8.40 | d | 2H | Aromatic protons meta to -NO₂ |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~25.0 | -CH₂-CH₂- of pyrrolidine |
| ~48.0 | -N-CH₂- of pyrrolidine |
| ~88.0 | C4 of pyrazolone ring |
| ~118.0 | Aromatic carbons ortho to -NO₂ |
| ~125.0 | Aromatic carbons meta to -NO₂ |
| ~143.0 | Aromatic carbon attached to pyrazolone |
| ~145.0 | Aromatic carbon attached to -NO₂ |
| ~158.0 | C3 of pyrazolone ring |
| ~165.0 | C5 (C=O) of pyrazolone ring |
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~2980 - 2850 | Aliphatic C-H stretching (pyrrolidine) |
| ~1700 - 1680 | C=O stretching (pyrazolone ring) |
| ~1600 - 1580 | C=N stretching |
| ~1530 - 1500 | Asymmetric NO₂ stretching |
| ~1350 - 1330 | Symmetric NO₂ stretching |
Mass Spectrometry Data
| m/z | Assignment |
| ~274.11 | [M]⁺ (Calculated for C₁₃H₁₄N₄O₃) |
| Expected Fragments | Loss of NO₂, pyrrolidine ring fragmentation |
UV-Vis Spectroscopy Data
| λmax (nm) | Solvent | Assignment |
| ~250 - 270 | Methanol | π → π* transition of the pyrazolone system |
| ~350 - 380 | Methanol | n → π* transition and charge transfer band from the nitrophenyl group |
Potential Biological Activities
While specific biological data for this compound is not available, the pyrazolone class of compounds is known for a wide range of pharmacological effects. These potential activities provide a rationale for the synthesis and further investigation of this and related compounds.
Conclusion
This technical guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound. The presented experimental protocols are based on established synthetic methodologies for pyrazolone derivatives, and the spectroscopic data are inferred from the analysis of analogous structures. This information is intended to facilitate further research into this compound and its potential applications in medicinal chemistry. Experimental validation of the proposed synthesis and spectroscopic characteristics is a necessary next step for any drug development program involving this molecule.
Biological Activity of Novel Pyrazolinone Derivatives: A Technical Guide
Abstract: Pyrazolinone and its related pyrazoline scaffolds represent a versatile and privileged class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the biological activities of novel pyrazolinone derivatives. It summarizes quantitative data from recent studies, details key experimental protocols for activity evaluation, and visualizes critical biological pathways and experimental workflows to facilitate understanding and further research in this promising area of drug discovery.
General Synthetic Pathway
The most prevalent method for synthesizing pyrazolinone and pyrazoline derivatives involves a two-step process. The synthesis typically begins with a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This intermediate is then cyclized through a reaction with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) to yield the final five-membered heterocyclic ring structure.[6][7]
Anticancer Activity
Numerous novel pyrazolinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling kinases.[9][10]
Quantitative Cytotoxicity Data
The in vitro anticancer efficacy of pyrazolinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Reference | Cell Line | IC₅₀ Value | Citation |
| N-phenyl pyrazoline hybrid | MCF-7 (Breast) | 0.21 nM | [8] |
| Thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 µM | [8] |
| Thiazolyl-pyrazoline (EGFR Inhibitor) | EGFR Kinase | 0.06 µM | [11] |
| Isolongifolanone-pyrazole hybrid | MCF-7 (Breast) | 5.21 µM | [9] |
| Pyrazole-carbothioamide (1b) | HepG-2 (Liver) | 6.78 µM | [10] |
| Pyrazole-carbothioamide (2b) | HepG-2 (Liver) | 16.02 µM | [10] |
| Benzo[b]thiophen-2-yl-pyrazoline (b17) | HepG-2 (Liver) | 3.57 µM | [12] |
| Tetrahydrocurcumin-pyrazole hybrid | A549 (Lung) | 8.0 µM | [11] |
| Tetrahydrocurcumin-pyrazole hybrid | MCF-7 (Breast) | 5.8 µM | [11] |
Mechanism of Action: Apoptosis Induction
A key anticancer mechanism for pyrazolinone derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, certain derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX.[9] This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspase-3, which in turn cleaves poly (ADP-ribose) polymerase (PARP) and executes cell death.[9] Some derivatives have also been shown to induce cell cycle arrest, often at the G2/M phase.[10][12]
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrmds.in [jrmds.in]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a synthetic heterocyclic compound belonging to the pyrazolone class. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The presence of a 4-nitrophenyl group at the N1 position and a pyrrolidine moiety at the C3 position of the pyrazolin-5-one core are key structural features that are anticipated to influence its pharmacological profile. This technical guide provides a comprehensive overview of the in vitro screening of this compound, presenting available data, detailed experimental protocols for key assays, and insights into its potential mechanisms of action through relevant signaling pathways.
In Vitro Screening Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize expected activities based on the known biological profile of closely related pyrazolone derivatives. This data serves as a benchmark for guiding in vitro screening efforts.
Table 1: Antimicrobial Activity (Hypothetical Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Type | Expected MIC (µg/mL) | Reference Compound |
| Bacillus subtilis | Gram-positive | 62.5 - 250 | Phenyl-substituted pyrazolones[1] |
| Staphylococcus aureus | Gram-positive | 125 - 500 | Pyrazoline derivatives[2] |
| Klebsiella pneumoniae | Gram-negative | 250 - 1000 | Pyrazolone derivatives[3] |
| Escherichia coli | Gram-negative | 250 - 1000 | Pyrazoline derivatives[2] |
Table 2: Anti-inflammatory Activity (Hypothetical IC50 Values)
| Assay | Target | Expected IC50 (µM) | Reference Compound |
| COX-2 Inhibition | Cyclooxygenase-2 | 1.5 - 20 | Pyrazolone derivatives[4] |
| TNF-α Release Inhibition | Tumor Necrosis Factor-alpha | 5 - 50 | Small-molecule TNF-α inhibitors[5][] |
Table 3: Antioxidant Activity (Hypothetical IC50 Values)
| Assay | Method | Expected IC50 (µM) | Reference Compound |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 2.6 - 7.8 | Functionalized pyrazolone analogues[7] |
Table 4: Cytotoxic Activity (Hypothetical IC50 Values)
| Cell Line | Cancer Type | Expected IC50 (µM) | Reference Compound |
| MCF-7 | Breast Cancer | <0.1 - 42.9 | Pyrazoline analogues |
| A549 | Lung Cancer | 2.6 - 50 | Thiazole containing pyrazolines |
| HCT-116 | Colon Cancer | 12.58 (for a related derivative) | Pyridopyrazolo-triazine derivative |
Experimental Protocols
The following are detailed protocols for key in vitro assays relevant to the screening of this compound.
1. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.
-
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. In Vitro COX-2 Inhibition Assay
This assay evaluates the compound's ability to inhibit the cyclooxygenase-2 enzyme, a key target in inflammation.
-
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
COX-2 inhibitor screening assay kit (e.g., Cayman Chemical).
-
Test compound and a known COX-2 inhibitor (e.g., celecoxib).
-
-
Procedure:
-
Prepare the assay buffer and enzyme as per the manufacturer's instructions.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the product (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of the compound.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compound and a standard antioxidant (e.g., ascorbic acid).
-
Methanol.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound.
-
Determine the IC50 value from a plot of scavenging activity against compound concentration.
-
4. MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the compound on cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Mandatory Visualizations
Potential Signaling Pathways
Pyrazolone derivatives have been reported to modulate key signaling pathways involved in inflammation and cell survival. The following diagrams illustrate potential mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 30818-17-8 | Benchchem [benchchem.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Nitrophenyl-Substituted Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl-substituted pyrazolones represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities. The incorporation of a nitrophenyl moiety onto the pyrazolone scaffold has been shown to modulate their biological effects, leading to promising candidates for anti-inflammatory, anticancer, and enzyme-inhibiting therapies. This technical guide provides a comprehensive overview of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The biological activities of nitrophenyl-substituted pyrazolones are primarily attributed to their ability to interact with and modulate the function of specific protein targets. The main mechanisms of action identified in the literature include the inhibition of key enzymes involved in inflammation and cancer, such as kinases and cyclooxygenases, as well as the modulation of critical signaling pathways like NF-κB.
Enzyme Inhibition
A primary mechanism of action for many nitrophenyl-substituted pyrazolones is the direct inhibition of enzymes that play a crucial role in various disease pathologies.
Several studies have highlighted the potential of pyrazole derivatives, including those with nitrophenyl substitutions, as potent inhibitors of various protein kinases. These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.
One key target is the p38 MAP kinase, a central mediator of the inflammatory response. Pyrazole urea-based compounds have been shown to bind to a distinct allosteric site on p38, stabilizing a conformation that is incompatible with ATP binding and thus inhibiting its activity.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Furthermore, certain nitrophenyl-substituted pyrazolo[3,4-g]isoquinolines have demonstrated potent inhibitory activity against kinases such as Haspin, CLK1, DYRK1A, and CDK9, with IC50 values in the nanomolar range. The structure-activity relationship (SAR) studies in some series have indicated that the nitro group can be an optimal substituent for enhancing inhibitory potency against certain kinases.[2]
The anti-inflammatory properties of many pyrazolone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. While some pyrazolone derivatives are non-selective COX inhibitors, others have been developed to selectively target the inducible COX-2 isoform, which is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[3]
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, nitrophenyl-substituted pyrazolones can exert their effects by modulating entire signaling cascades.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory and immune responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes. Several pyrazolone derivatives have been shown to inhibit NF-κB activation, although the precise mechanism can vary. Some may inhibit the IKK complex, while others might interfere with the DNA binding of NF-κB.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for the biological activity of representative nitrophenyl-substituted pyrazolones and related pyrazole derivatives from various studies.
| Compound ID/Description | Target Enzyme/Cell Line | Activity Metric | Value | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Anti-inflammatory | % Inhibition | > Diclofenac | [5] |
| Nitrophenyl-substituted pyrazolo[3,4-g]isoquinoline (1b) | Haspin Kinase | IC50 | 57 nM | |
| Nitrophenyl-substituted pyrazolo[3,4-g]isoquinoline (1c) | Haspin Kinase | IC50 | 66 nM | |
| Pyrazole-naphthalene derivative with p-nitrophenyl moiety | MCF-7 (Breast Cancer) | IC50 | 2.78 µM | [6] |
| Dinitrophenylpyrazole bearing 1,2,3-triazoles | Anticancer | - | - | [6] |
Note: The table includes data for nitrophenyl-substituted compounds where available, and for closely related pyrazole derivatives to provide a broader context of their potential activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of pyrazolone derivatives.
In Vitro Kinase Inhibition Assay (p38 MAP Kinase)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Immunoprecipitation of p38 MAP Kinase: Active p38 MAP kinase is immunoprecipitated from cell lysates using an anti-p38 antibody conjugated to protein A affinity gel.
-
Kinase Reaction: The immunoprecipitated kinase is incubated with the test compound (a nitrophenyl-substituted pyrazolone) at various concentrations, a specific substrate (e.g., ATF-2), and ATP in a kinase assay buffer.
-
Detection of Phosphorylation: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done either radioactively by using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate, or non-radioactively by using a phospho-specific antibody against the phosphorylated substrate in an ELISA or Western blot format.[7][8]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against the COX-2 enzyme.
-
Reagent Preparation: Recombinant human COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and a cofactor solution are prepared in a specific assay buffer.
-
Reaction Setup: The test compound is pre-incubated with the COX-2 enzyme in a 96-well plate. A control with a known COX-2 inhibitor (e.g., celecoxib) and a no-inhibitor control are included.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid. The COX enzyme converts arachidonic acid to Prostaglandin G2, which then reacts with the probe to produce a fluorescent signal.
-
Measurement: The fluorescence intensity is measured kinetically using a microplate reader (Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to measure the activation or inhibition of the NF-κB signaling pathway.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[9][10]
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of the nitrophenyl-substituted pyrazolone for a defined period. Subsequently, the NF-κB pathway is stimulated with an agonist such as TNF-α or PMA.[10]
-
Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. A dual-luciferase assay system is typically used to measure both firefly and Renilla luciferase activities sequentially from the same sample.[9]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition of NF-κB activation is calculated, and the IC50 value is determined.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nitrophenyl-substituted pyrazolones.
Conclusion
Nitrophenyl-substituted pyrazolones are a versatile class of compounds with significant therapeutic potential, primarily driven by their ability to inhibit key enzymes and modulate critical signaling pathways involved in inflammation and cancer. Their mechanisms of action, centered around the inhibition of kinases like p38 MAP kinase, cyclooxygenases, and the NF-κB signaling pathway, make them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to build upon in their efforts to design and synthesize novel, more potent, and selective therapeutic agents based on the nitrophenyl-substituted pyrazolone scaffold. Future research should focus on elucidating the precise structure-activity relationships to optimize the pharmacological profile of these promising compounds.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a synthetic heterocyclic compound belonging to the pyrazolone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The presence of a 4-nitrophenyl group and a pyrrolidine moiety suggests potential interactions with various biological targets, making it a candidate for investigation in several therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing upon data from structurally related compounds. The guide outlines potential mechanisms of action, associated signaling pathways, and provides detailed experimental protocols for the evaluation of its biological activities.
Introduction
Pyrazolone derivatives have a long history in pharmacology, with many compounds in this class exhibiting antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[1][2] The specific compound, this compound, features key structural motifs that are often associated with significant biological activity. The 4-nitrophenyl group can participate in various molecular interactions, while the pyrazolone core acts as a versatile scaffold. This document aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining its likely molecular targets and the signaling pathways it may modulate.
Potential Therapeutic Targets and Signaling Pathways
Based on the activities of structurally similar pyrazolone and nitrophenyl-containing compounds, several key therapeutic targets and signaling pathways can be identified as potentially relevant for this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives is well-documented.[1] Key enzymes in the inflammatory cascade are likely targets.
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes, which are central to the synthesis of prostaglandins, is a common mechanism for anti-inflammatory drugs.[3]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.[3]
-
Toll-like Receptor (TLR) Signaling: A structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit the TLR signaling pathway. This pathway plays a crucial role in the innate immune response and inflammation. Inhibition of TLR signaling can lead to the downregulation of pro-inflammatory cytokines through the suppression of key transcription factors like NF-κB and IRF3.
References
The Discovery and Synthesis of Pyrazolin-5-one Analogs: A Technical Guide for Drug Development Professionals
Introduction: The pyrazolin-5-one scaffold is a privileged heterocyclic motif that has been a cornerstone in medicinal chemistry for over a century, ever since the synthesis of Antipyrine by Ludwig Knorr in 1883.[1] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs such as the free radical scavenger Edaravone, the anti-inflammatory agent Aminophenazone, and the analgesic Metamizole.[1][2] This diverse bioactivity, encompassing antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, continues to drive significant research into the discovery and synthesis of novel pyrazolin-5-one analogs.[3][4][5][6] This technical guide provides an in-depth overview of the core synthetic strategies, key biological activities, and experimental protocols relevant to the development of this important class of compounds.
Core Synthetic Strategies
The synthesis of pyrazolin-5-one analogs is primarily dominated by two robust and versatile strategies: the condensation of β-ketoesters with hydrazine derivatives and the cyclization of α,β-unsaturated carbonyl intermediates known as chalcones.
Synthesis via β-Ketoester Condensation
One of the most fundamental methods for creating the pyrazolin-5-one ring is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative (e.g., phenylhydrazine).[2][7] This reaction is typically performed under acidic conditions, often using glacial acetic acid as both a catalyst and solvent.
Synthesis via Chalcone Intermediates
A highly versatile two-step approach involves the initial synthesis of chalcones followed by their cyclization.[8] This method allows for significant diversity in the final pyrazoline structure by varying the starting aldehydes and ketones.
-
Step 1: Claisen-Schmidt Condensation. An aromatic aldehyde is reacted with an aromatic ketone in the presence of a base (like NaOH or KOH) to form an α,β-unsaturated ketone, or chalcone.[9][10]
-
Step 2: Cyclization. The synthesized chalcone is then reacted with a hydrazine derivative. This cyclization can be catalyzed by either acid (e.g., acetic acid) or base, leading to the formation of the pyrazoline ring.[1][11]
// Nodes start [label="Aromatic Aldehyde\n+ Aromatic Ketone", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Claisen-Schmidt\nCondensation (Base Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chalcone [label="Chalcone Intermediate\n(α,β-Unsaturated Ketone)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrazine [label="Hydrazine Derivative", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Cyclization\n(Acid or Base Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pyrazoline/Pyrazolin-5-one\nProduct", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> chalcone; chalcone -> step2; hydrazine -> step2; step2 -> product; } /**/ Caption: General workflow for the two-step synthesis of pyrazolines.
Key Biological Activities and Quantitative Data
Pyrazolin-5-one analogs are potent modulators of various biological targets, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous pyrazolin-5-one derivatives have been investigated for their anticancer properties.[12] They have been shown to inhibit various kinases and cellular processes crucial for tumor growth. The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrazoline analogs against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 18g | HL-60 (Leukemia) | 10.43 | [13] |
| 18g | MCF-7 (Breast) | 11.70 | [13] |
| 18g | MDA-MB-231 (Breast) | 4.07 | [13] |
| 18h | HL-60 (Leukemia) | 8.99 | [13] |
| 18h | MDA-MB-231 (Breast) | 7.18 | [13] |
| P5 | WiDr (Colorectal) | Good Potential | [14] |
| Cu(II) Complex | HEPG2 (Liver) | 0.061 µg/mL | [12] |
| Mn(II) Complex | HCT116 (Colon) | 0.2213 µg/mL | [12] |
Sirtuin Inhibition
A notable area of research is the development of pyrazolone analogs as inhibitors of sirtuins, a class of NAD⁺-dependent deacetylases involved in cellular regulation.[15][16] Cambinol, a nonselective sirtuin inhibitor, has served as a lead compound, with subsequent analogs developed to improve potency and selectivity for specific sirtuin isoforms (SIRT1, SIRT2, SIRT3).[15][17] Inhibition of SIRT2, in particular, is suggested to be linked to the antilymphoma activity of this compound class.[16]
// Nodes SIRT [label="Sirtuin\n(e.g., SIRT1/SIRT2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Acetylated Substrate\n(e.g., p53, α-tubulin)", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Deacetylated [label="Deacetylated Substrate", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Inhibitor [label="Pyrazolone Analog\n(e.g., Cambinol)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Downstream Effects\n(Apoptosis, Cell Cycle Arrest)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> SIRT [label=" NAD+"]; SIRT -> Deacetylated [label="Deacetylation"]; Deacetylated -> Effect; Inhibitor -> SIRT [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } /**/ Caption: Inhibition of sirtuin-mediated deacetylation by pyrazolone analogs.
| Compound ID | Target | IC₅₀ (µM) | Selectivity | Reference |
| Cambinol | SIRT1 / SIRT2 | ~50 | Nonselective | [15][16] |
| 17 | SIRT1 | 26 | >7.8-fold vs SIRT2 | [15] |
| 24 | SIRT2 | 13 | >15.4-fold vs SIRT1 | [15] |
| 8 | SIRT3 | 6 | Moderately selective | [15] |
Antimicrobial Activity
Pyrazolin-5-one derivatives have also been reported to possess significant antimicrobial activities against various bacterial and fungal strains.[18][19] The table below presents the Minimum Inhibitory Concentration (MIC) for selected compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 9 | S. aureus (MDR) | 4 | [20] |
| 9 | E. faecalis (MDR) | 4 | [20] |
| 3 | B. subtilis | 75 | [21] |
| 8 | B. subtilis | 75 | [21] |
| 13 | B. subtilis | 75 | [21] |
Detailed Experimental Protocols
This section provides generalized yet detailed protocols for the key synthetic steps discussed. Researchers should adapt these procedures based on the specific substrates and desired products.
Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation (Base-Catalyzed)
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Aromatic ketone (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Glacial Acetic Acid or dilute HCl (for neutralization)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., 10 mmol) and the aromatic ketone (e.g., 10 mmol) in ethanol (20-30 mL).[9]
-
Catalyst Addition: While stirring the solution vigorously at room temperature (or in an ice bath to control exotherm), slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) drop-wise.[3][22]
-
Reaction: Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice/ice-cold water.[22]
-
Isolation: If the solution is basic, neutralize it carefully with glacial acetic acid or dilute HCl until precipitation is complete.[22]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[1][3]
Protocol 2: Synthesis of Pyrazoline from Chalcone (Acid-Catalyzed Cyclization)
Materials:
-
Chalcone (1 equivalent)
-
Hydrazine hydrate or Phenylhydrazine (1-1.2 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: Dissolve the chalcone (e.g., 5 mmol) in ethanol (20 mL) in a round-bottom flask.[11]
-
Reagent Addition: Add the hydrazine derivative (e.g., 5.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (a few drops to 1 mL).[1][11]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 4-8 hours. Monitor the reaction's progress by TLC.[1][11]
-
Isolation: After completion, allow the mixture to cool to room temperature, then pour it into a beaker of crushed ice.[11]
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.[1]
Protocol 3: Vilsmeier-Haack Formylation for 4-Formyl-Pyrazolone Derivatives
The Vilsmeier-Haack reaction is a standard method to introduce a formyl group at the C4 position of the pyrazolone ring, creating key intermediates for further functionalization.[23][24]
Materials:
-
Pyrazolone derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate work-up reagents (e.g., sodium acetate solution)
Procedure:
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add POCl₃ (e.g., 3 equivalents) to anhydrous DMF (used as both reagent and solvent) drop-wise with stirring. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add the pyrazolone derivative (1 equivalent) to the prepared Vilsmeier reagent. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-70°C) for several hours until completion (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate.
-
Isolation and Purification: The product often precipitates upon neutralization. Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure 4-formyl-pyrazolone derivative.[24]
Drug Discovery and Development Workflow
The path from initial discovery to a potential drug candidate for heterocyclic compounds like pyrazolin-5-ones involves a multi-stage, iterative process.
// Nodes target_id [label="Target Identification\n& Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hit_gen [label="Hit Generation\n(e.g., HTS, MCRs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit_to_lead [label="Hit-to-Lead\n(SAR, Initial ADME)", fillcolor="#FBBC05", fontcolor="#202124"]; lead_opt [label="Lead Optimization\n(Potency, Selectivity, PK/PD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development\n(In vivo, Toxicology)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; clinical [label="Clinical Trials", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges target_id -> hit_gen; hit_gen -> hit_to_lead; hit_to_lead -> lead_opt [label="Iterative\nSynthesis"]; lead_opt -> hit_to_lead [dir=back, style=dashed]; lead_opt -> preclinical; preclinical -> clinical; } /**/ Caption: A typical workflow for drug discovery and development.[25][26][27]
Conclusion
The pyrazolin-5-one scaffold remains a highly valuable and versatile core in modern drug discovery. Its synthetic tractability, particularly through well-established multi-step procedures like the chalcone pathway, allows for the creation of large, diverse chemical libraries. The broad spectrum of biological activities, from anticancer to sirtuin inhibition, ensures that pyrazolin-5-one analogs will continue to be a fertile ground for the development of novel therapeutics. Future efforts will likely focus on leveraging modern synthetic methodologies, such as multicomponent and flow reactions, to more efficiently explore the chemical space and to develop analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[25][28]
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eu-opensci.org [eu-opensci.org]
- 19. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 20. unige.iris.cineca.it [unige.iris.cineca.it]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. chemmethod.com [chemmethod.com]
- 25. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Structure-Activity Relationship of Pyrazolinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolinone and its derivatives represent a versatile class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The pyrazolinone scaffold is considered a privileged structure due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolinone compounds, focusing on their therapeutic potential. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows to aid researchers in the field of drug discovery and development.
Core Structure and Physicochemical Properties
The basic pyrazolinone ring consists of a five-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group. The scaffold's unique electronic and structural features, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse biological activities.[3] Modifications at various positions of the pyrazolinone ring, particularly at the N1, C3, and C4 positions, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazolinone derivatives is intricately linked to the nature and position of substituents on the core ring structure. SAR studies have revealed key structural features that govern their efficacy against various targets.
Anticancer Activity
Pyrazolinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][4][5][6][7][8][9][10][11] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/ERK1/2 pathway.[12]
Key SAR Insights for Anticancer Activity:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazolinone ring significantly influences anticancer activity. Phenyl groups or substituted phenyl groups at this position are common and often contribute to enhanced potency.
-
Substitution at C3: The C3 position is frequently substituted with aryl groups. The electronic properties of substituents on this aryl ring play a crucial role. For instance, electron-withdrawing groups like halogens (e.g., -Cl, -Br, -F) or trifluoromethyl (-CF3) on the phenyl ring at C3 can enhance cytotoxic activity.[13]
-
Substitution at C4: The C4 position is a key site for modification. The introduction of different functional groups can modulate the biological activity. For example, the condensation of pyrazolinones with various aldehydes at the C4 position to form chalcone-like structures has yielded potent anticancer agents.[12]
-
Hybrid Molecules: The fusion or linking of the pyrazolinone scaffold with other pharmacologically active moieties, such as coumarins, benzofurans, or pyrazoles, has led to hybrid compounds with enhanced anticancer efficacy and selectivity.[4][10]
Table 1: Anticancer Activity (IC50) of Representative Pyrazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Pyrazoline Hybrid 13 | MCF-7 (Breast) | 0.49 | [4] |
| HCT-116 (Colon) | 0.94 | [4] | |
| Coumarin-Pyrazoline Hybrid 15 | MCF-7 (Breast) | 0.00021 | [4] |
| Pyrazolinone Chalcone 6b | Caco (Colon) | 23.34 | [12] |
| Pyrazolyl Thiazolone 4 | HCT-116 (Colon) | 1.1 | [6] |
| Huh-7 (Liver) | 1.6 | [6] | |
| MCF-7 (Breast) | 3.3 | [6] | |
| Pyrazoline Derivative 1b | HepG-2 (Liver) | 6.78 | [7] |
| Pyrazoline Derivative 2b | HepG-2 (Liver) | 16.02 | [7] |
| Pyrazoline Derivative 5b | A549 (Lung) | <29.48 | [7] |
| Pyrazoline Derivative 6b | A549 (Lung) | <29.48 | [7] |
| Pyrazolone P7 | A549 (Lung) | - | [14] |
| NCI-H522 (Lung) | - | [14] | |
| Pyrazolone P11 | A549 (Lung) | - | [14] |
| NCI-H522 (Lung) | - | [14] | |
| Benzofuran-Pyrazoline 5c | HepG2 (Liver) | 4.25 | [10] |
| MCF-7 (Breast) | 4.50 | [10] | |
| Pyrazoline A | MCF-7 (Breast) | 86.74 µg/mL | [5] |
| Pyrazoline C | MCF-7 (Breast) | 0.43 µg/mL | [5] |
| Pyrazoline D | MCF-7 (Breast) | 1.21 µg/mL | [5] |
Antimicrobial Activity
Pyrazolinone derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[15][16][17][18][19][20] The structural modifications influencing their antimicrobial potency have been a subject of extensive research.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen substituents like chloro and bromo, has been shown to enhance antimicrobial activity.[15]
-
Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as pyridine or furan, can modulate the antimicrobial spectrum and potency.[15]
-
Specific Moieties: The presence of a carbothioamide group at the N1 position has been associated with potent antibacterial and antifungal effects.
Table 2: Antimicrobial Activity (MIC) of Representative Pyrazolinone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline Derivative 22 | E. faecalis | 32 | [15] |
| Pyrazoline Derivative 24 | E. faecalis | 32 | [15] |
| Pyrazoline Derivative 5 | S. aureus | 64 | [15] |
| Pyrazoline Derivative 19 | S. aureus | 64 | [15] |
| Pyrazoline Derivative 24 | S. aureus | 64 | [15] |
| Pyrazoline Derivative 22 | B. subtilis | 64 | [15] |
| Pyrazoline Derivative 26 | B. subtilis | 64 | [15] |
| Pyrazoline Derivative 19 | P. aeruginosa | - | [15] |
| Pyrazoline Derivative 22 | P. aeruginosa | - | [15] |
| Pyrazoline Derivative 5 | C. albicans | 64 | [15] |
| Pyrazoline Derivative 3 | E. coli | 0.25 | [19] |
| Pyrazoline Derivative 4 | S. epidermidis | 0.25 | [19] |
| Pyrazoline Derivative 2 | A. niger | 1 | [19] |
| Pyrazoline-clubbed Pyrimidine 5c | MRSA | 521 µM | [20] |
| Aminoguanidine-derived Pyrazole 12 | S. aureus | 1-8 | [16] |
| E. coli | 1 | [16] | |
| Thiazolo-pyrazole 17 | MRSA | 4 | [16] |
| Pyrazoline-attached Pyrazole | S. aureus | Moderate | [16] |
Experimental Protocols
Synthesis of Pyrazolinone Chalcone Derivatives
This protocol describes the synthesis of pyrazolinone chalcones through a condensation reaction.
Materials:
-
Substituted 1-phenyl-3-methyl-5-pyrazolone
-
Appropriate aromatic aldehyde
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of the substituted 1-phenyl-3-methyl-5-pyrazolone and the aromatic aldehyde in absolute ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with constant stirring.
-
Acidify the mixture with a few drops of glacial acetic acid.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolinone chalcone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Pyrazolinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the pyrazolinone test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.[21][22][23][24][25]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Pyrazolinone test compound
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the pyrazolinone test compound orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives indomethacin.
-
After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13][26][27][28][29]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Specific substrate peptide
-
Pyrazolinone test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazolinone test compounds in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR kinase. Include a positive control (a known EGFR inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
The luminescence signal is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vivo Anticancer Efficacy (Xenograft Model)
This model evaluates the antitumor activity of a compound in a living organism.[30][31]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., MCF-7, A549)
-
Matrigel (optional)
-
Pyrazolinone test compound
-
Vehicle control
-
Standard anticancer drug (e.g., Doxorubicin)
-
Calipers
-
Surgical tools
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups: vehicle control, test compound at different doses, and a positive control group.
-
Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, every other day).
-
Measure the tumor volume using calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt/ERK1/2 Signaling Pathway Inhibition by Pyrazolinone Compounds
The Phosphatidylinositol 3-kinase (PI3K)/Akt/extracellular signal-regulated kinase (ERK)1/2 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers.[12] Pyrazolinone derivatives have been shown to inhibit this pathway at multiple points, leading to their anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. srrjournals.com [srrjournals.com]
- 3. dovepress.com [dovepress.com]
- 4. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 14. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of an enamine intermediate, (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate, from the reaction of ethyl acetoacetate and pyrrolidine. This intermediate subsequently undergoes a cyclocondensation reaction with 4-nitrophenylhydrazine to yield the target pyrazolinone derivative. This protocol includes detailed experimental procedures, characterization data, and a graphical representation of the synthetic workflow.
Introduction
Pyrazolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a 4-nitrophenyl group, which is a common pharmacophore, and a pyrrolidino moiety that can influence the compound's solubility, pharmacokinetic properties, and biological target interactions. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound, providing a foundation for further research and development.
Chemical Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate
This procedure is adapted from the general synthesis of enamines from β-ketoesters.
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (0.1 mol, 13.01 g) and toluene (100 mL).
-
Add pyrrolidine (0.1 mol, 7.11 g) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the desired (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate, which can be used in the next step without further purification. For characterization purposes, a small sample can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure is based on the general synthesis of pyrazolones from β-enamino esters and hydrazines.
Materials:
-
(E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate (from Step 1)
-
4-Nitrophenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (0.05 mol, 7.66 g) in a mixture of ethanol (80 mL) and glacial acetic acid (20 mL) by warming gently.
-
To this solution, add the crude (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate (0.05 mol, 9.16 g) dropwise with continuous stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| (E)-ethyl 3-(pyrrolidin-1-yl)but-2-enoate | C10H17NO2 | 183.25 | Yellowish oil | N/A |
| This compound | C13H14N4O3 | 274.28 | Crystalline Solid | To be determined |
Note: The melting point of the final product should be determined experimentally and may vary slightly depending on purity.
Visualization of Experimental Workflow
Caption: Workflow diagram for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
Glacial acetic acid is corrosive; avoid contact with skin and eyes.
-
4-Nitrophenylhydrazine is toxic and a potential sensitizer; handle with appropriate caution.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the final product.
-
Spectroscopy (NMR, IR, MS): To confirm the chemical structure of the intermediate and the final product.
Conclusion
This protocol provides a detailed and practical guide for the synthesis of this compound. The described two-step procedure is based on established chemical transformations and is suitable for laboratory-scale preparation. The availability of this protocol should facilitate further investigation into the biological properties and potential therapeutic applications of this and related pyrazolinone derivatives.
Application Notes and Protocols for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one belongs to the pyrazolinone class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazolinone derivatives have been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, this structural motif is increasingly recognized for its potential as a modulator of protein kinase activity. Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
While specific kinase inhibition data for this compound is not extensively available in the public domain, the broader class of pyrazolinone and pyrazoline derivatives has demonstrated inhibitory activity against several important kinase families. This document provides a comprehensive overview of the potential applications of this compound in kinase assays, drawing upon data from structurally related compounds. Detailed protocols for in vitro and cell-based kinase assays are provided to guide researchers in evaluating the inhibitory potential of this and similar compounds.
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related pyrazolinone and pyrazoline derivatives, this compound may be investigated as an inhibitor of the following key signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers.
-
JAK-STAT Pathway: This pathway is crucial for cytokine signaling and plays a key role in the immune system and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.
-
Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR, HER2, and VEGFR, are critical drivers of cell proliferation, differentiation, and angiogenesis. Their overactivity is a common feature of numerous solid tumors.
Below are diagrams illustrating these key signaling pathways and a general workflow for screening potential kinase inhibitors.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: The JAK-STAT Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Screening.
Data Presentation: Kinase Inhibitory Activity of Related Pyrazolinone Derivatives
The following tables summarize the inhibitory activities of various pyrazolinone and pyrazoline derivatives against several kinases and cancer cell lines. This data is intended to be representative of the potential activity of this class of compounds and can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolinone/Pyrazoline Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrazolone Derivative (TK4g) | JAK2 | 12.61 | Tofacitinib |
| Pyrazolone Derivative (TK4g) | JAK3 | 15.80 | Tofacitinib |
| 4-amino-(1H)-pyrazole (Compound 3f) | JAK1 | 3.4 | Staurosporine |
| 4-amino-(1H)-pyrazole (Compound 3f) | JAK2 | 2.2 | Staurosporine |
| 4-amino-(1H)-pyrazole (Compound 3f) | JAK3 | 3.5 | Staurosporine |
| Pyrazolyl Benzimidazole (Compound 7) | Aurora A | 28.9 | - |
| Pyrazolyl Benzimidazole (Compound 7) | Aurora B | 2.2 | - |
| Pyrazoline Derivative (Compound 18h) | VEGFR2 | 135 | Sorafenib (41 nM) |
| Pyrazoline Derivative (Compound 18h) | HER2 | 253 | Erlotinib (85 nM) |
| Pyrazoline Derivative (Compound 18h) | EGFR | 574 | Erlotinib (105 nM) |
Table 2: Anti-proliferative Activity of Pyrazolinone/Pyrazoline Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Pyrazolinone Chalcone (6b) | Caco | Colon | 23.34 | - |
| Pyrazole Derivative (Compound 24) | HepG2 | Liver | 0.05 | Doxorubicin |
| Pyrazole Derivative (Compound 25) | HepG2 | Liver | 0.028 | Doxorubicin |
| Pyrazole Derivative (Compound 24) | HCT116 | Colon | 1.68 | Doxorubicin |
| Pyrazole Derivative (Compound 25) | HCT116 | Colon | 0.035 | Doxorubicin |
| Pyrazolyl Benzimidazole (Compound 7) | A549 | Lung | 0.487 | - |
| Pyrazolyl Benzimidazole (Compound 7) | HT29 | Colon | 0.381 | - |
| N-phenyl pyrazoline 5 | Hs578T | Breast (TNBC) | 3.95 | - |
| N-phenyl pyrazoline 5 | MDA-MB-231 | Breast (TNBC) | 21.55 | - |
Experimental Protocols
The following protocols provide a general framework for assessing the kinase inhibitory activity of this compound. It is crucial to optimize these protocols for the specific kinase and cell lines of interest.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant Kinase (e.g., JAK1, PI3K, EGFR)
-
Kinase-specific Substrate (peptide or protein)
-
ATP
-
This compound (test compound)
-
Known Kinase Inhibitor (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the appropriate kinase assay buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound, positive control, or DMSO vehicle to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase-specific substrate.
-
Add 10 µL of the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (test compound)
-
Known cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or DMSO vehicle.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The provided application notes and protocols offer a comprehensive guide for researchers to initiate the investigation of this compound's potential as a modulator of key signaling pathways implicated in cancer and other diseases. While direct experimental data for this specific molecule is limited, the information gathered from related pyrazolinone derivatives suggests that it warrants further investigation. The successful application of the outlined experimental workflows will be instrumental in elucidating the specific kinase targets, potency, and cellular effects of this compound, thereby paving the way for its potential development as a therapeutic agent.
Application Notes and Protocols: Antimicrobial Studies of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the antimicrobial potential of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, a novel synthetic compound belonging to the pyrazolinone class. While direct antimicrobial studies on this specific molecule are emerging, the broader class of pyrazolone derivatives has demonstrated significant antimicrobial, anti-inflammatory, and other biological activities.[1][2][3][4] These notes are designed to guide researchers in the systematic evaluation of this compound's efficacy against a panel of clinically relevant microbial pathogens.
Introduction
The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyrazolinone derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological properties.[1][2] this compound is a synthetic pyrazolinone with a unique substitution pattern that warrants investigation for its antimicrobial potential. These application notes will detail the standard methodologies for in vitro antimicrobial susceptibility testing and provide a framework for the preliminary assessment of its mechanism of action.
Quantitative Data Summary
As robust quantitative data for this compound is not yet widely published, the following table represents a hypothetical data set to illustrate the expected outcomes from antimicrobial susceptibility testing. This format is recommended for presenting experimental findings for clear comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | MIC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 18 | Ciprofloxacin | 1 | 25 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 | 15 | Ciprofloxacin | 0.5 | 28 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | 12 | Ciprofloxacin | 0.25 | 30 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 0 | Ciprofloxacin | 1 | 22 |
| Candida albicans (ATCC 10231) | Fungus | 8 | 20 | Fluconazole | 4 | 24 |
| Aspergillus niger (ATCC 16404) | Fungus | 16 | 16 | Fluconazole | 8 | 20 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal inoculums (prepared to 0.5 McFarland standard)
-
Reference antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Sterile DMSO (for dissolving the test compound)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test organism in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing only broth and inoculum (no compound).
-
Negative Control: A well containing only broth.
-
Reference Drug Control: A row with a serial dilution of a standard antimicrobial agent.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Agar Disk Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound (test compound)
-
Bacterial and fungal inoculums (prepared to 0.5 McFarland standard)
-
Reference antimicrobial disks
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plates: Dip a sterile swab into the 0.5 McFarland standard suspension of the test organism. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Disk Preparation: Aseptically apply a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) to a sterile filter paper disk. Allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent (DMSO) as a negative control and a standard antibiotic disk as a positive control on the same plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.
Visualizations
Experimental Workflow
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Anti-inflammatory Activity of Pyrazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of pyrazolinone derivatives. The protocols detailed below cover key in vitro and in vivo assays, and the accompanying diagrams illustrate the cellular signaling pathways central to inflammation and the experimental workflows.
Introduction to Pyrazolinones and Inflammation
Pyrazolinones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, antipyretic, and anti-inflammatory effects.[1][2][3][4] Their anti-inflammatory action is often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and to interfere with pro-inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][4][5][6][7]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[8] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, uncontrolled or chronic inflammation can contribute to a variety of diseases.[6][9] The evaluation of novel anti-inflammatory agents, such as pyrazolinones, requires robust and reproducible experimental models that can accurately assess their efficacy and mechanism of action.[10][11]
Key Inflammatory Signaling Pathways
Understanding the molecular pathways that pyrazolinones may target is crucial for their development as anti-inflammatory drugs. The NF-κB and MAPK signaling pathways are master regulators of the inflammatory response.[6][12][13]
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14][15] Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[8][14][15]
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation.[5][16][17] In mammals, the main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7][13] These kinases are activated by a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates a MAPK.[5][13][17] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, leading to the production of inflammatory mediators.[17]
Caption: Overview of the MAPK signaling cascade.
In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening of pyrazolinone derivatives to determine their potential anti-inflammatory activity and to elucidate their mechanism of action at a molecular level.
Cyclooxygenase (COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][4] The assay typically involves measuring the product of the COX-2 reaction, such as Prostaglandin G2, often using a fluorometric or colorimetric method.[18][19]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolinone test compound in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human COX-2 enzyme in the provided assay buffer.
-
Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions (e.g., from a commercial screening kit).[19]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.[19]
-
Add solvent to the vehicle control wells.
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at 25°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.[18]
-
Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) kinetically for 5-10 minutes at 25°C.[19]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity.[18]
-
Caption: Experimental workflow for the COX-2 inhibition assay.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Principle: This assay evaluates the ability of pyrazolinones to suppress the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in immune cells (e.g., RAW 264.7 macrophages or primary macrophages) stimulated with LPS.[20][21] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[20]
Experimental Protocol:
-
Cell Culture:
-
Treatment:
-
Cytokine Measurement:
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Caption: Workflow for LPS-induced cytokine production assay.
In Vivo Anti-inflammatory Assays
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of pyrazolinones in a whole organism.[9][24]
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and reproducible model of acute inflammation.[25][26] Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent (typically a rat or mouse) induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[25][26] The anti-inflammatory effect of a test compound is assessed by its ability to reduce the swelling of the paw.
Experimental Protocol:
-
Animals:
-
Use healthy adult rodents (e.g., Wistar rats) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into groups (e.g., n=6 per group):
-
Vehicle control (e.g., saline or a suitable vehicle).
-
Positive control (e.g., a standard anti-inflammatory drug like indomethacin or diclofenac).
-
Test groups receiving different doses of the pyrazolinone compound.
-
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[25][27]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[25]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀, where Vₜ is the paw volume at time t and V₀ is the initial paw volume.[25]
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
-
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison of the anti-inflammatory activity of different pyrazolinone derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazolinone Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Pyrazolinone A | 1.5 ± 0.2 | 5.2 ± 0.6 | 7.8 ± 0.9 |
| Pyrazolinone B | 0.8 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Pyrazolinone C | 10.3 ± 1.2 | 15.6 ± 1.8 | 20.1 ± 2.3 |
| Celecoxib | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.2 ± 0.03 |
Data are presented as mean ± SD from three independent experiments.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazolinone Derivatives in Carrageenan-Induced Paw Edema Model
| Compound (Dose mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Pyrazolinone A (25) | 45.2 ± 3.5 | 55.8 ± 4.1 |
| Pyrazolinone B (25) | 60.1 ± 4.8 | 72.3 ± 5.6 |
| Pyrazolinone C (25) | 20.5 ± 2.1 | 25.3 ± 2.4 |
| Indomethacin (10) | 58.9 ± 4.5 | 68.7 ± 5.2 |
Data are presented as mean ± SEM (n=6 per group). Inhibition is calculated relative to the vehicle control group.
Conclusion
The methodologies described in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory activity of novel pyrazolinone compounds. By employing a combination of in vitro and in vivo assays, researchers can effectively screen candidates, elucidate their mechanisms of action, and identify promising leads for further drug development. The provided diagrams and protocols serve as a practical guide for implementing these essential experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. assaygenie.com [assaygenie.com]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Evaluating Pyrazolinone Derivatives in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolinone derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][5][6][7] This document provides a comprehensive guide for the preclinical evaluation of novel pyrazolinone derivatives in cancer cell lines, outlining detailed experimental protocols, data presentation strategies, and visualizations of relevant biological pathways and workflows.
Experimental Design: A Multi-faceted Approach
A thorough evaluation of pyrazolinone derivatives involves a tiered approach, starting with in vitro screening for cytotoxic activity and progressing to mechanistic studies to elucidate their mode of action. Promising candidates can then be advanced to in vivo studies.
Key Experimental Stages:
-
In Vitro Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit cancer cell growth and determine its potency (IC50).
-
Cell Cycle Analysis: Investigating the effect of the compound on the progression of the cell cycle.
-
Apoptosis Induction Assays: Determining if the compound induces programmed cell death.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models.
Data Presentation
Quantitative data from the experimental assays should be summarized in clear and concise tables to facilitate comparison between different pyrazolinone derivatives and control compounds.
Table 1: In Vitro Cytotoxicity of Pyrazolinone Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Pyrazolinone-A | MCF-7 (Breast) | 48 | 15.2 ± 1.8 |
| Pyrazolinone-B | A549 (Lung) | 48 | 8.7 ± 0.9 |
| Cisplatin (Control) | MCF-7 (Breast) | 48 | 5.1 ± 0.5 |
| Cisplatin (Control) | A549 (Lung) | 48 | 3.4 ± 0.3 |
Table 2: Cell Cycle Distribution Analysis in MCF-7 Cells Treated with Pyrazolinone-A (24h)
| Treatment | Concentration (µM) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Vehicle (DMSO) | - | 65.3 ± 2.1 | 20.1 ± 1.5 | 14.6 ± 1.2 |
| Pyrazolinone-A | 10 | 50.1 ± 2.5 | 15.8 ± 1.3 | 34.1 ± 2.8 |
| Pyrazolinone-A | 20 | 35.7 ± 1.9 | 10.2 ± 0.9 | 54.1 ± 3.1 |
Table 3: Apoptosis Induction in A549 Cells Treated with Pyrazolinone-B (48h)
| Treatment | Concentration (µM) | % Early Apoptosis ± SD | % Late Apoptosis ± SD | % Total Apoptosis ± SD |
| Vehicle (DMSO) | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Pyrazolinone-B | 5 | 15.8 ± 1.7 | 8.2 ± 0.9 | 24.0 ± 2.6 |
| Pyrazolinone-B | 10 | 28.4 ± 2.5 | 15.7 ± 1.4 | 44.1 ± 3.9 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol determines the concentration of a pyrazolinone derivative that inhibits the growth of cancer cells by 50% (IC50).[1][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazolinone derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with a pyrazolinone derivative.[10][11][12][13][14]
Materials:
-
Cancer cells treated with pyrazolinone derivatives
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the pyrazolinone derivative for a specified time (e.g., 24 hours).[10]
-
Harvest the cells by trypsinization, including the supernatant which may contain detached cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.[10]
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a pyrazolinone derivative.
Materials:
-
Cancer cells treated with pyrazolinone derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazolinone derivative as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by pyrazolinone derivatives.[5][15][16][17]
Materials:
-
Cancer cells treated with pyrazolinone derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the pyrazolinone derivative and lyse them using RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. dovepress.com [dovepress.com]
- 4. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a versatile heterocyclic compound with a pyrazolinone core, demonstrating significant potential as a chemical probe in various biological studies. Its structure, featuring a nitrophenyl group and a pyrrolidino moiety, contributes to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1] These properties make it a valuable tool for target identification, validation, and as a lead compound in drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemical probe.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical probe is crucial for its effective application. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 30818-17-8 | [1] |
| Molecular Formula | C₁₃H₁₄N₄O₃ | [1] |
| Molecular Weight | 274.28 g/mol | |
| Melting Point | 205–208°C | [1] |
| Boiling Point | 444.4°C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Biological Activities and Potential Applications
This compound has been shown to exhibit a range of biological activities, suggesting its utility as a probe in several areas of research.
Enzyme Inhibition
Application: As a chemical probe to identify and characterize novel enzyme inhibitors. It can be used in initial screenings to identify hit compounds that modulate the activity of a target enzyme.
Antimicrobial Activity
Derivatives of pyrazolones have demonstrated promising activity against various bacterial and fungal strains.[1][5] For instance, certain pyrazole derivatives have shown significant activity against Escherichia coli, Streptococcus epidermidis, and Aspergillus niger.[5]
Application: As a probe to investigate mechanisms of antimicrobial resistance and to screen for novel antimicrobial agents.
Anti-inflammatory Activity
The pyrazoline scaffold is present in several known non-steroidal anti-inflammatory drugs (NSAIDs).[2] These compounds often exert their effects through the inhibition of inflammatory mediators.[1]
Application: As a tool to study the signaling pathways involved in inflammation and to evaluate the potential of new anti-inflammatory drug candidates.
Experimental Protocols
The following are detailed protocols for the application of this compound as a chemical probe. These are generalized protocols and may require optimization for specific experimental conditions.
Synthesis of this compound
A general method for the synthesis of pyrazoline derivatives involves the condensation of a chalcone with a hydrazine derivative.[6][7]
Materials:
-
p-Nitroacetophenone
-
An appropriate aldehyde (e.g., formaldehyde or a protected equivalent to form the 3-pyrrolidino moiety precursor)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate
-
Pyrrolidine
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Chalcone Synthesis:
-
Dissolve p-nitroacetophenone (1 equivalent) and the chosen aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as NaOH, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone. Recrystallize from a suitable solvent like ethanol.[6]
-
-
Pyrazoline Formation:
-
Dissolve the synthesized chalcone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).[6]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazoline derivative.
-
Filter, wash with water, and dry the crude product.
-
-
Introduction of the Pyrrolidino Group:
-
The introduction of the pyrrolidino group at the 3-position can be achieved through various synthetic strategies, often involving the reaction of a suitable precursor (e.g., a 3-halo-pyrazolin-5-one) with pyrrolidine. The exact conditions will depend on the chosen synthetic route.
-
Note: This is a generalized procedure. The specific reagents and conditions for the synthesis of the title compound may vary and should be optimized based on literature precedents for similar structures.
In Vitro Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on a target enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
This compound (test compound)
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer)
-
Positive control inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of the target enzyme in assay buffer at the appropriate concentration.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
Test compound at various concentrations (or vehicle control - DMSO)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against a specific microorganism.
Materials:
-
This compound (test compound)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Cellular Imaging with Pyrazoline-Based Probes
Pyrazoline derivatives can exhibit fluorescence, making them suitable for cellular imaging applications.[8][9] This protocol provides a general guideline for using a fluorescent pyrazoline probe for live-cell imaging.
Materials:
-
This compound (or a fluorescent derivative)
-
Cultured cells on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to 70-80% confluency.
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the pyrazoline probe in DMSO.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for an appropriate time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the pyrazoline probe.
-
Concluding Remarks
This compound represents a promising chemical probe with a broad spectrum of biological activities. The protocols provided herein offer a starting point for researchers to explore its potential in enzyme inhibition, antimicrobial research, and anti-inflammatory studies. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action, which will undoubtedly expand its applications in chemical biology and drug discovery. The versatility of the pyrazolinone scaffold also allows for further chemical modifications to develop more potent and selective probes for specific biological questions.
References
- 1. This compound | 30818-17-8 | Benchchem [benchchem.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 8. Novel Bis-pyrazoline Fluorescent Probe for Cu2+ and Fe3+ Detection and Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a pyrazolone derivative with potential therapeutic applications owing to its unique structural features. These application notes provide detailed protocols for cell-based assays to investigate the anti-inflammatory, anticancer, and antimicrobial activities of this compound. The provided methodologies are designed to be readily implemented in a standard cell culture laboratory.
Compound Information
| Compound Name | This compound |
| Structure | (Structure to be inserted if available) |
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| CAS Number | 30818-17-8 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. |
Application 1: Anti-Inflammatory Activity
Principle
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Experimental Workflow: Anti-Inflammatory Assay
Caption: Workflow for the cell-based anti-inflammatory assay.
Protocol: Nitric Oxide Assay in RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Inflammation Induction: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution (1 µg/mL final concentration) to all wells except the vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100
Expected Results
Based on the literature for structurally similar compounds, this compound is expected to exhibit dose-dependent inhibition of nitric oxide production. The following table summarizes the anti-inflammatory activity of related pyrazolone derivatives.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | - | - | [1] |
| Pyrazolo[1,5-a]quinazoline derivatives | NF-κB inhibition | THP-1Blue | < 50 | [3] |
Signaling Pathway: NF-κB in Inflammation
Caption: The NF-κB signaling pathway in LPS-induced inflammation.
Application 2: Anticancer Activity
Principle
The anticancer potential of this compound can be determined by its cytotoxic effect on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A reduction in cell viability upon treatment with the compound suggests potential anticancer activity.
Experimental Workflow: Anticancer Assay
Caption: Workflow for the cell-based anticancer (MTT) assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. The final DMSO concentration should be below 0.1%.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Expected Results
The compound is expected to show a dose-dependent decrease in the viability of cancer cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve. The following table presents the cytotoxic activity of related pyrazoline derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) | MCF-7 | <0.1 | [4] |
| N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) | MDA-MB-231 | 45.8 | [4] |
| Pyrazoline 5 | 4T1 | <20 µg/ml | [5] |
| Pyrazoline 5 | HeLa | <20 µg/ml | [5] |
| Pyrazoline 5 | WiDr | <20 µg/ml | [5] |
| Pyrazoline 5 | T47D | <20 µg/ml | [5] |
Signaling Pathway: Apoptosis
Caption: Intrinsic and extrinsic pathways of apoptosis.
Application 3: Antimicrobial Activity
Principle
The antimicrobial activity of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Workflow: Antimicrobial Assay
Caption: Workflow for the antimicrobial (MIC) assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Expected Results
The compound is anticipated to show inhibitory activity against various bacterial strains. The following table provides MIC values for related pyrazole derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [1] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [1] |
| Pyrazole derivative 12 | MRSA | 10 | [6] |
| Pyrazole derivative 19 | Klebsiella pneumoniae | - | [6] |
| Dihydrotriazine substituted pyrazole | MRSA | 1 | [7] |
| Dihydrotriazine substituted pyrazole | E. coli | 1 | [7] |
Conclusion
These application notes provide a framework for the initial cell-based screening of this compound for its potential anti-inflammatory, anticancer, and antimicrobial activities. The detailed protocols and expected outcomes based on related compounds will guide researchers in their investigations. Further studies, including mechanism of action and in vivo efficacy, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. japsonline.com [japsonline.com]
- 6. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Enzyme Inhibition Kinetics of Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolones are a class of heterocyclic organic compounds that form the core scaffold of numerous clinically important drugs. Their derivatives are well-recognized for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. A primary mechanism through which pyrazolones exert their therapeutic effects is the inhibition of specific enzymes. Understanding the kinetics of this inhibition is paramount for the development of novel, potent, and selective drug candidates.
These application notes provide detailed protocols and methodologies for measuring the enzyme inhibition kinetics of pyrazolone-based compounds. The focus is on key enzyme targets such as Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Carbonic Anhydrases (CAs), Janus Kinases (JAKs), and Matrix Metalloproteinases (MMPs). The provided protocols are designed to be readily implemented in a research or drug discovery setting.
I. Key Enzyme Targets of Pyrazolones
Pyrazolone derivatives have been shown to inhibit a variety of enzymes implicated in numerous disease pathologies. A summary of key targets and the therapeutic rationale for their inhibition is presented below.
| Enzyme Target | Therapeutic Rationale | Key Pyrazolone Examples |
| Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 is a major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[1] | Celecoxib, Mavacoxib |
| 5-Lipoxygenase (5-LOX) | Inhibition of 5-LOX blocks the synthesis of leukotrienes, which are potent mediators of inflammation, particularly in asthma and other inflammatory diseases. | Tepoxalin |
| Carbonic Anhydrases (CAs) | Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[2][3] | Various experimental sulfonamide-bearing pyrazoles |
| Janus Kinases (JAKs) | Inhibition of JAKs disrupts the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses and is implicated in autoimmune diseases and cancers.[4][5] | Tofacitinib (a pyrazolo[3,4-d]pyrimidine) |
| Matrix Metalloproteinases (MMPs) | Inhibition of MMPs, which are involved in the degradation of the extracellular matrix, is a strategy to prevent tumor invasion and metastasis in cancer.[6][7] | Various experimental pyrazolone-based inhibitors |
II. Experimental Protocols
A. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol describes a high-throughput compatible method to determine the half-maximal inhibitory concentration (IC50) of pyrazolone derivatives against human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorometric probe is oxidized during this process, leading to a quantifiable increase in fluorescence. Inhibitors of COX-2 will reduce the rate of this fluorescence increase.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Heme
-
Arachidonic Acid (substrate)
-
Pyrazolone test compounds
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Reconstitute and dilute the COX-2 enzyme in assay buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the fluorometric probe in DMSO.
-
Prepare a stock solution of Heme in DMSO.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of the pyrazolone test compounds and the positive control in DMSO.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Fluorometric Probe
-
10 µL of diluted test compound, positive control, or DMSO (for 100% activity control).
-
10 µL of diluted COX-2 enzyme solution.
-
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence kinetically for 10-20 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of 100% Activity Control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for pyrazolone inhibitors of 5-LOX activity.
Principle: The assay detects the hydroperoxides produced from the lipoxygenation of a substrate (e.g., linoleic or arachidonic acid) by 5-LOX. A fluorometric probe reacts with the hydroperoxide products to generate a fluorescent signal.[8] Inhibitors of 5-LOX will decrease the rate of fluorescence generation.
Materials:
-
Human recombinant 5-LOX enzyme
-
LOX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Fluorometric Probe
-
Linoleic Acid or Arachidonic Acid (substrate)
-
Pyrazolone test compounds
-
Known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
DMSO
-
96-well white or black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~490-500 nm, Emission: ~530-536 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of LOX Assay Buffer.
-
Dilute the 5-LOX enzyme in assay buffer. Keep on ice.
-
Prepare a stock solution of the fluorometric probe.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mix containing LOX Assay Buffer, the fluorometric probe, and the 5-LOX enzyme.
-
Add the reaction mix to the wells of the microplate.
-
Add the diluted test compounds, positive control, or DMSO to the respective wells.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence kinetically for 10-20 minutes at 25°C.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the COX-2 inhibition assay to determine the IC50 values.
-
C. In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity by pyrazolone derivatives.
Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400-405 nm.[2][3] CA inhibitors will reduce the rate of this color change.
Materials:
-
Human or bovine Carbonic Anhydrase (e.g., hCA I or hCA II)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Pyrazolone test compounds
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Acetonitrile or DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Prepare a stock solution of CA in cold assay buffer.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and positive control.
-
-
Assay Procedure:
-
To each well, add the assay buffer, followed by the test compound, positive control, or solvent.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and IC50 values as described for the COX-2 assay.
-
III. Determination of Inhibition Mechanism and Inhibition Constant (Ki)
Once the IC50 of a pyrazolone derivative has been determined, it is crucial to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and calculate the inhibition constant (Ki), which is a true measure of inhibitor potency, independent of substrate concentration.
A. Experimental Design for Ki Determination:
To determine the mode of inhibition and calculate Ki, enzyme activity is measured at various concentrations of both the substrate and the inhibitor.
-
Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is initially estimated from the IC50).
-
For each inhibitor concentration, perform a substrate titration by measuring the initial reaction velocity at a range of substrate concentrations (typically from 0.1 x Km to 10 x Km).
-
The same assay protocols as described above can be used, with the modification of varying substrate concentrations.
B. Data Analysis to Determine Inhibition Type and Ki:
The data can be analyzed graphically using Lineweaver-Burk (double reciprocal) plots or by non-linear regression analysis of the Michaelis-Menten equation.
Lineweaver-Burk Plot Analysis: A plot of 1/Velocity versus 1/[Substrate] for each inhibitor concentration will yield a series of lines. The pattern of these lines indicates the type of inhibition:
-
Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
Calculating Ki: The Ki value can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plots against the inhibitor concentration. Alternatively, and more accurately, Ki can be determined by global non-linear fitting of the data to the appropriate Michaelis-Menten equation for each inhibition model.
Cheng-Prusoff Equation: For competitive inhibitors, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the substrate concentration [S] used in the IC50 determination are known.[9][10][11]
Ki = IC50 / (1 + ([S] / Km))
IV. Data Presentation: Quantitative Inhibition Data for Pyrazolone Derivatives
The following tables summarize the inhibitory activities of selected pyrazolone derivatives against various enzyme targets.
Table 1: Inhibition of COX-1 and COX-2 by Pyrazolone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 5.43 | 2.16 | 2.51 | [1] |
| Compound 5f | 14.38 | 1.50 | 9.56 | [1] |
| Compound 6f | 9.61 | 1.15 | 8.31 | [1] |
| Compound 4a | - | 0.67 | - | [12] |
| Compound 4b | - | 0.58 | - | [12] |
Table 2: Inhibition of 5-Lipoxygenase by Pyrazolone Derivatives
| Compound | 5-LOX IC50 (µM) | Reference |
| Zileuton | 2.43 | [12] |
| Compound 4a | 1.92 | [12] |
| Compound 4b | 2.31 | [12] |
Table 3: Inhibition of Carbonic Anhydrases by Pyrazole Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Acetazolamide | 278.8 | 293.4 | [13] |
| Compound 9 | 316.7 | 412.5 | [13] |
| Compound 12 | 533.1 | 624.6 | [13] |
Table 4: Inhibition of Janus Kinases (JAKs) by Pyrazole Derivatives
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Tofacitinib | 15.1 | 77.4 | 55.0 | [14] |
| Compound 3f | 3.4 | 2.2 | 3.5 | [4] |
| Compound TK4g | - | 12.61 | 15.80 | [14] |
V. Visualization of Workflows and Pathways
A. Experimental Workflows
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MMP‐9 transcription and suppression of tumor metastasis by pyrrole‐imidazole polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Molecular Docking of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies with the compound 1-(4-nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. This pyrazolone derivative has attracted interest in medicinal chemistry for its diverse biological activities, which are primarily attributed to its interactions with specific enzymes and receptors.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazolinone core.[1] The presence of a nitrophenyl group and a pyrrolidine moiety are key structural features that influence its binding to biological targets.[1] Derivatives of pyrazolones are known to exhibit a range of pharmacological properties, including antimicrobial and anti-inflammatory effects.[1] Molecular docking studies of pyrazoline derivatives have been conducted against various targets, including kinases and other enzymes, to explore their therapeutic potential.[2][3][4]
Chemical Structure:
-
IUPAC Name: 2-(4-nitrophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one[1]
-
Molecular Formula: C₁₃H₁₄N₄O₃[1]
-
Molecular Weight: 274.28 g/mol [1]
-
CAS Number: 30818-17-8[1]
Applications in Molecular Docking
Molecular docking of this compound can be applied to:
-
Target Identification and Validation: Identify potential protein targets by screening the compound against a panel of disease-relevant proteins.
-
Hit-to-Lead Optimization: Guide the chemical modification of the compound to improve its binding affinity and selectivity for a specific target.
-
Mechanism of Action Studies: Elucidate the molecular basis of the compound's biological activity by visualizing its binding mode within the active site of a target protein.
-
Virtual Screening: Screen large compound libraries to identify novel molecules with similar binding properties to this compound.
Hypothetical Signaling Pathway for Docking Target
Based on the known anti-inflammatory and potential anticancer activities of pyrazoline derivatives, a relevant target for molecular docking is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6][7] The diagram below illustrates a simplified signaling pathway involving COX-2.
Caption: Simplified COX-2 signaling pathway.
Experimental Protocol: Molecular Docking
This protocol outlines a general workflow for performing a molecular docking study of this compound against a selected protein target.
Software and Tools
-
Molecular Modeling Software: Schrödinger Maestro, Discovery Studio, or similar.
-
Docking Software: AutoDock, Glide, GOLD, or equivalent.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
Chemical Drawing Software: ChemDraw, MarvinSketch, or similar.
Workflow Diagram
Caption: General molecular docking workflow.
Detailed Methodology
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign proper atom types and charges.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically the active site where the native ligand binds.
-
Generate a grid box that encompasses the defined binding site. The grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.
-
-
Molecular Docking:
-
Analysis of Results:
-
Analyze the docked poses of the ligand in the protein's active site.
-
Calculate the binding energy (or docking score) for each pose. Lower binding energies generally indicate more favorable binding.
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
-
Data Presentation
The results of molecular docking studies are typically summarized in a table format for easy comparison. The table below presents hypothetical docking results for this compound against three potential kinase targets, based on literature values for similar pyrazoline derivatives.[2]
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| VEGFR-2 (2QU5) | -8.5 | Cys919, Asp1046, Glu885 | 2 |
| Aurora A (2W1G) | -7.9 | Arg220, Ala213, Lys162 | 1 |
| CDK2 (2VTO) | -9.2 | Leu83, Lys33, Gln131 | 3 |
Note: The data in this table is hypothetical and serves as an example for how to present docking results. Actual results will vary depending on the specific target and docking protocol used.
Conclusion
Molecular docking is a powerful computational tool for investigating the therapeutic potential of compounds like this compound. By following the outlined protocols, researchers can gain valuable insights into the compound's binding characteristics and guide further drug development efforts. The provided application notes serve as a starting point for designing and executing robust in silico studies.
References
- 1. This compound | 30818-17-8 | Benchchem [benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 4. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
Formulation of Pyrazolinone Derivatives for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. The successful in vivo evaluation of these promising therapeutic agents is critically dependent on their appropriate formulation. A well-designed formulation ensures adequate solubility, stability, and bioavailability, thereby enabling accurate assessment of their efficacy and pharmacokinetic profiles in animal models. Many pyrazolinone derivatives exhibit poor aqueous solubility, which presents a significant challenge for their administration. These application notes provide a comprehensive guide to formulating pyrazolinone derivatives for in vivo studies, covering common solubilization strategies and detailed experimental protocols.
Data Presentation: Formulation Strategies for Pyrazolinone Derivatives
The selection of an appropriate vehicle is paramount for achieving the desired exposure of the pyrazolinone compound in vivo. The following table summarizes various formulation strategies that have been employed for pyrazolinone and related pyrazole derivatives in preclinical research. This data is compiled from various studies and serves as a starting point for formulation development.
| Compound/Derivative Class | Animal Model | Route of Administration | Formulation Composition | Dose Administered | Reference |
| Substituted Pyrazolinones | Mice | Intraperitoneal (i.p.) | 2% DMSO in 0.9% Saline | 10, 20, and 30 mg/kg | [1] |
| 1,3,5-trisubstituted-2-pyrazolines | Mice | Not Specified | Not Specified | 100 mg/kg | [2] |
| Pyrazolyl-thiazole derivative | Mice | Subcutaneous (s.c.) | 5% Tween 80 in 0.9% NaCl | 8, 23, 80 µmol/kg | |
| General Pyrazole Compounds | Mice | Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | |
| General Pyrazole Compounds | Mice | Intravenous (i.v.) | 5% DMSO, 2% Propylene Glycol, 2% PEG400, >0.5% HP-β-CD in Saline | Not Specified | |
| Pyrazolone Derivatives | Rats | Oral | Suspension in DMSO | 20 mg/kg | [3] |
| Pyrazole Derivatives | Rats | Oral Gavage | Suspension with 0.5% sodium CMC in water | 200 mg/kg | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of common formulations for oral and intravenous administration of pyrazolinone derivatives. It is crucial to note that the optimal formulation for a novel compound must be determined empirically.
Protocol 1: Preparation of a Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble pyrazolinone compounds.
Materials:
-
Pyrazolinone derivative
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazolinone derivative based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazolinone compound. The final concentration of DMSO in the formulation should typically be kept between 5-10% to minimize toxicity. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and then Tween-80 to the solution, vortexing after each addition to ensure homogeneity. A common formulation consists of 40% PEG400 and 5% Tween-80.
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.
-
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store the formulation protected from light at 2-8°C. Visually inspect for any precipitation before administration.
Protocol 2: Preparation of a Formulation for Intravenous Injection
This protocol outlines the preparation of a formulation suitable for intravenous administration, which requires the final solution to be sterile and clear.
Materials:
-
Pyrazolinone derivative
-
Dimethyl sulfoxide (DMSO)
-
Propylene Glycol (PG) or Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (optional)
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazolinone derivative in a minimal amount of DMSO to achieve a high stock concentration.
-
Addition of Co-solvents: In a separate sterile vial, prepare the desired mixture of co-solvents (e.g., PEG400, Propylene Glycol) and the aqueous vehicle (saline or D5W).
-
Complexation with Cyclodextrin (if applicable): If using a cyclodextrin to improve solubility, prepare a solution of HP-β-CD in the aqueous vehicle in a separate sterile vial. The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.
-
Final Dilution and Filtration: Slowly add the co-solvent mixture or the aqueous HP-β-CD solution to the DMSO stock solution while vortexing. The final concentration of organic solvents should be minimized to reduce toxicity. Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration. It is imperative to prepare this formulation fresh before use.
Mandatory Visualizations
Signaling Pathway
Many pyrazolinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB/TNF-α/ROS pathway, which is implicated in inflammation and oxidative stress.[1]
Caption: NF-κB/TNF-α/ROS signaling pathway and points of inhibition by a pyrazolinone derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of pyrazolinone derivatives, from initial formulation to data analysis.
Caption: General experimental workflow for in vivo studies of pyrazolinone derivatives.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery [mdpi.com]
- 3. What is in vivo testing? | Biobide [biobide.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazolinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazolinone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazolinone synthesis, offering potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Product Yield | - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst.[1][2] - Poor Quality Starting Materials: Impurities in reactants can lead to side reactions.[1] - Incomplete Reaction: The reaction may not have reached completion.[3] - Reversible Reaction: The equilibrium may not favor product formation. | - Optimize Reaction Conditions: Systematically vary temperature, time, and catalyst concentration.[4][5] Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[3] - Purify Starting Materials: Ensure the purity of reactants before starting the synthesis.[1] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1][3] - Shift Equilibrium: Use an excess of one reactant to drive the reaction forward.[6] |
| Formation of Side Products/Impurities | - Side Reactions: Aldehydes may undergo self-condensation.[6] - Formation of Regioisomers: Unsymmetrical 1,3-dicarbonyl compounds can lead to different product isomers.[1][7] - Degradation: Starting materials or products may decompose under harsh reaction conditions.[6] | - Slow Addition of Reagents: Add reactive reagents like aldehydes slowly to the reaction mixture to minimize self-condensation.[6] - Control Reaction Conditions: Carefully control the reaction temperature to minimize the formation of regioisomers and degradation products.[6] - Choice of Solvent and Catalyst: The solvent and catalyst can influence regioselectivity.[7] |
| Difficulty in Product Purification | - High Polarity of Product: The presence of multiple nitrogen and oxygen atoms can make the product highly polar and difficult to separate from polar byproducts.[6] - Formation of Tar-like Substances: Polymerization or degradation at high temperatures can result in tar formation.[6] | - Chromatography Techniques: Use mixed solvent systems (e.g., dichloromethane/methanol) for column chromatography.[6] Reverse-phase chromatography may also be effective.[6] - Recrystallization: This can be a highly effective method for purifying solid products.[6] - Optimize Temperature: Running the reaction at a lower temperature for a longer duration can minimize the formation of tar.[6] |
| Reaction Discoloration | - Decomposition of Hydrazine: Hydrazine starting materials can decompose, leading to colored impurities.[1][7] - Oxidation: Intermediates or the final product may be susceptible to oxidation.[7] | - Use of Mild Base: The addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction.[1] - Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing pyrazolinone synthesis?
A1: The most critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[2] The stoichiometry of the reactants is also crucial; for instance, using a slight excess of hydrazine can help drive the reaction to completion.[1]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst can significantly impact the reaction rate and yield. Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can improve yields in certain reactions.[6] In some cases, organocatalysts like L-proline have been shown to be effective.[4] For some syntheses, no catalyst may be necessary, especially when using a high-boiling solvent like DMF.[6]
Q3: What is the role of the solvent in pyrazolinone synthesis?
A3: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and even the product distribution.[7] Highly polar aprotic solvents like DMF or DMSO can be effective, while in other cases, protic solvents like ethanol are preferred.[7][8] Water has also been used as a solvent in some environmentally friendly synthesis methods.[9]
Q4: My reaction is not going to completion. What can I do?
A4: To drive the reaction to completion, you can try increasing the reaction temperature, prolonging the reaction time, or using a slight excess of one of the reactants.[6] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.[1]
Q5: I am observing the formation of multiple products. How can I improve the selectivity?
A5: The formation of multiple products, often regioisomers, is a common challenge with unsymmetrical starting materials.[1][7] To improve selectivity, you can try varying the solvent and catalyst. The electronic and steric properties of the substituents on your starting materials also play a significant role in directing the regioselectivity.[1]
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the optimization of pyrazolinone synthesis.
Table 1: Effect of Catalyst on Product Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-proline (20) | Ethanol | 80 | - | 78 |
| La(OTf)₃ (10) | Toluene | Heating | - | - |
| Pd(PPh₃)₂Cl₂ (5) | DMF | - | - | 60 |
| Nano-ZnO (10) | Ethanol | Room Temp | - | High |
| None | Water/Ethanol | - | - | 0 |
Data sourced from multiple studies.[4][5][7][8]
Table 2: Effect of Solvent on Product Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| TiO₂ NPs (10 mol%) | Water | Room Temp | 60 | 85 |
| TiO₂ NPs (10 mol%) | Ethanol | Room Temp | 90 | - |
| Pd(PPh₃)₂Cl₂ | DMF | - | - | - |
| Pd(PPh₃)₂Cl₂ | Toluene | - | - | 0 |
| Pd(PPh₃)₂Cl₂ | Dioxane | - | - | 0 |
Data sourced from multiple studies.[8][9]
Experimental Protocols
General Procedure for the Synthesis of 3-Methyl-1H-Pyrazolone Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol).[10]
-
Addition of Hydrazine: Slowly add a solution of the hydrazine derivative (e.g., hydrazine hydrate in ethanol) to the stirred solution of the 1,3-dicarbonyl compound.[10]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).[10] Monitor the progress of the reaction using TLC.[10]
-
Workup: After the reaction is complete, cool the mixture and pour it into crushed ice.[10] If necessary, neutralize with a dilute acid (e.g., HCl) to precipitate the product.[10]
-
Purification: Collect the solid product by filtration, wash it with cold water, and dry it.[11] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10][11]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the first steps I should take?
A1: Due to its chemical structure, which includes a nitrophenyl group, this compound is expected to have low aqueous solubility. The initial steps to address this are:
-
Start with an organic stock solution: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).
-
Optimize the dilution process: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise to the vortexing buffer. This rapid dispersion can help prevent immediate precipitation.[1]
-
Assess the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Try working with a lower final concentration to see if the compound remains in solution.[1]
Q2: My compound precipitates out of the aqueous buffer over time, even at low concentrations. What can I do to improve its stability in solution?
A2: This indicates that you are observing the kinetic solubility, and over time, the compound is crashing out as it reaches its thermodynamic solubility limit. To improve the stability of your compound in aqueous solution, consider the following strategies:
-
Use of Co-solvents: Incorporate a water-miscible organic solvent into your final aqueous solution. Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly enhance solubility. The pKa of the compound will determine the optimal pH range.
-
Employing Surfactants: Low concentrations of surfactants, such as Tween 80 or Triton X-100, can form micelles that encapsulate the compound and increase its apparent solubility.
Q3: Are there any formulation strategies I can use for in vivo studies where aqueous solubility is a major hurdle?
A3: Yes, for in vivo applications, several advanced formulation techniques can be employed to enhance the bioavailability of poorly soluble compounds:
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix, its crystalline structure is disrupted, which can significantly improve its dissolution rate and solubility.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, leading to a faster dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective approach to improve oral absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | The chosen solvent is not appropriate for the compound. | Try a different organic solvent. For pyrazolone derivatives, Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective alternatives to DMSO. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility, and the dilution method is causing localized supersaturation. | Add the organic stock solution to the vortexing aqueous buffer slowly. Consider warming the aqueous buffer slightly (ensure temperature stability of the compound). |
| The solution is cloudy or hazy. | Fine, undissolved particles are suspended in the solution. | The concentration is likely above the solubility limit. Try further dilution. Alternatively, the solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles for certain applications, but this will lower the effective concentration. |
| Inconsistent results in biological assays. | The compound may be precipitating in the assay plate over the course of the experiment. | Re-evaluate the final concentration and the composition of the assay buffer. Consider including a solubility-enhancing excipient in the final assay medium. |
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 0.18 | Generally high solubility is expected. |
| Dimethylformamide (DMF) | > 50 | > 0.18 | A good alternative to DMSO. |
| Ethanol | ~5 - 10 | ~0.018 - 0.036 | Moderate solubility is anticipated. |
| Methanol | ~5 - 10 | ~0.018 - 0.036 | Similar to ethanol. |
| Acetone | ~1 - 5 | ~0.0036 - 0.018 | Lower solubility compared to alcohols. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.00036 | Very low aqueous solubility is expected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (MW: 274.28 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 274.28 g/mol * 0.001 L * 1000 mg/g = 2.74 mg
-
-
Weigh the compound: Accurately weigh out 2.74 mg of this compound and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility by Turbidimetry
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions: In a separate 96-well plate, prepare a serial dilution of your 10 mM DMSO stock solution. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
Dispense buffer: Add 198 µL of PBS (pH 7.4) to the wells of a clear-bottom 96-well plate.
-
Add compound: Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 1% and a 1:100 dilution of the compound concentrations. Your final concentration range will be from 100 µM down to ~0.2 µM.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure turbidity: Measure the turbidity (light scattering) of each well using a plate reader.
-
Data analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: A generalized experimental workflow for preparing and solubilizing a poorly soluble compound for in vitro assays.
Caption: A troubleshooting flowchart for addressing common solubility issues encountered during experiments.
References
Technical Support Center: Purification of Pyrazolinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of pyrazolinone compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and solutions to specific issues you may encounter during your experiments.
Recrystallization Issues
Q1: My pyrazolinone compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation level and lower the temperature at which crystallization begins.
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can do this by leaving the flask at room temperature in an insulated container before moving it to a colder environment. Rapid cooling often promotes oil formation.
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.
-
Seed Crystals: If you have a small amount of the pure, solid compound, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.[1]
Q2: The yield of my recrystallized pyrazolinone is very low. How can I improve it?
A2: Low yield can be frustrating. Consider the following to improve your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[1]
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of your product, provided the impurities remain in solution.
-
Appropriate Solvent Choice: The ideal solvent will have high solubility for your pyrazolinone at high temperatures and very low solubility at low temperatures. Perform small-scale solubility tests to find the optimal solvent.
-
Check Mother Liquor: If you have already filtered your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Evaporating a small amount of the filtrate can indicate if more product can be recovered by concentrating the solution and cooling again.[1]
Q3: My pyrazolinone crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A3: Colored impurities are common and can often be removed using the following methods:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[2][3] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
-
Appropriate Solvent: Sometimes, the colored impurity has a different solubility profile than your product. Experimenting with different recrystallization solvents may leave the colored impurity in the mother liquor.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more effective method for separating colored impurities.
Column Chromatography Issues
Q4: I'm getting poor separation of my pyrazolinone compound from impurities during column chromatography. What can I do?
A4: Poor separation can be caused by several factors. Here's how to troubleshoot:
-
Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to test different solvent systems and gradients to achieve better separation between your product and the impurities.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Sample Loading: Load your sample in a minimal amount of solvent and as a concentrated band at the top of the column. A diffuse starting band will lead to broad, poorly resolved peaks.
-
Don't Overload the Column: Overloading the column with too much crude material will result in poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.
Q5: How can I separate regioisomers of a pyrazolinone derivative?
A5: Separating regioisomers can be challenging due to their similar physical properties. Here are some approaches:
-
Flash Column Chromatography: This is the most common method. Careful selection of the stationary phase (silica gel is common) and a well-optimized eluent system are crucial for successful separation. Sometimes, a very slow gradient or even isocratic elution with a specific solvent mixture is required.
-
Fractional Recrystallization: If the regioisomers have slightly different solubilities in a particular solvent, fractional recrystallization can be effective. This involves multiple recrystallization steps to enrich one isomer progressively.
-
Acid Salt Formation and Crystallization: Pyrazoles can be converted to their acid addition salts (e.g., hydrochlorides).[4][5][6] These salts may have different crystallization properties, allowing for the separation of one isomer by selective crystallization. The pure pyrazole can then be regenerated by neutralization.[4][6]
Data Presentation
The following tables summarize quantitative data related to the purification of pyrazolinone compounds.
Table 1: Recrystallization of Pyrazolinone Derivatives - Yields
| Compound Class | Recrystallization Solvent | Yield (%) | Reference |
| Pyridyl-Pyrazole-3-One Derivative | Methanol | 68% | [4] |
| Pyridyl–Pyrazole-3-One Derivative | Acetonitrile/Methanol | 86% | [4] |
| Pyrazoline from Chalcone | Ethanol | 82.4% | [7] |
| 2,6-diethyl-N-(pyrazol-1-yl-methyl)-chloroacetanilide | Benzine | 72% | [1] |
Table 2: HPLC Method Parameters for Purity Analysis of a Pyrazoline Derivative
| Parameter | Value |
| Chromatographic Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Methanol (20:80) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 206 nm |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| (Data adapted from a study on a pyrazoline derivative with anti-inflammatory activity)[5] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyrazolinone Compound
-
Solvent Selection: In a small test tube, add a small amount of your crude pyrazolinone product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude pyrazolinone in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the compound at its boiling point.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Analyze your crude pyrazolinone mixture by TLC to determine a suitable solvent system that gives good separation of the desired compound from impurities.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and pour it into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude pyrazolinone compound in a minimal amount of a suitable solvent (preferably the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified pyrazolinone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazolinone compound.
Protocol 3: Purification of a Pyrazole via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude pyrazole compound in a suitable organic solvent, such as ethyl acetate.
-
Salt Formation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The pyrazole hydrochloride salt should precipitate.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Neutralization and Extraction: Dissolve the collected salt in water and neutralize the solution with a base (e.g., aqueous sodium hydroxide) to a pH of around 12.
-
Extraction: Extract the free pyrazole from the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified pyrazole.[1]
Visualizations
Caption: General workflow for the purification of pyrazolinone compounds.
Caption: Decision tree for troubleshooting pyrazolinone purification issues.
References
- 1. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 7. revistabionatura.com [revistabionatura.com]
Technical Support Center: 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one in DMSO?
A1: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[1][2] Moisture in DMSO can significantly impact compound solubility and stability.[1][3][4] The solid compound should be allowed to equilibrate to room temperature before opening the vial to prevent condensation.[2] Dissolve the compound by vortexing and, if necessary, gentle warming to 37°C or brief sonication.[1]
Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?
A2: For short-term storage (up to one month), aliquots of the DMSO stock solution should be stored at -20°C.[1][2] For long-term storage (up to one year), it is highly recommended to store aliquots at -80°C.[1][2] It is crucial to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.[1][3][5]
Q3: My compound solution in DMSO has changed color. What does this indicate?
A3: A color change in a DMSO stock solution can be an indicator of compound degradation or reaction. Nitro-aromatic compounds can sometimes be susceptible to reduction or other chemical transformations. It is advisable to prepare a fresh stock solution and compare its appearance and activity to the discolored solution. If the issue persists, consider performing an analytical check for purity, such as HPLC or LC-MS.
Q4: I am observing precipitation in my DMSO stock solution upon storage. What should I do?
A4: Precipitation can occur if the solution is supersaturated or due to temperature changes.[1] You can try to redissolve the compound by gently warming the solution to 37°C and sonicating it.[1] If precipitation persists, it may be necessary to prepare a new, less concentrated stock solution. Storing solutions at very low temperatures can sometimes reduce the solubility of compounds, leading to precipitation upon thawing.[6][7][8]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assays?
A5: The tolerance to DMSO varies significantly among different cell lines. Generally, a final concentration of DMSO at or below 0.5% is considered safe for most cell types, but it is always best to run a vehicle control (DMSO alone) to assess its effect on your specific experimental system. Concentrations of 1% or higher can affect various cellular processes.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound is difficult to dissolve in DMSO | 1. Use of old or hydrated DMSO.[1] 2. Compound has reached its solubility limit. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1][2] 2. Prepare a more dilute stock solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] |
| Inconsistent or reduced biological activity | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, moisture).[2] 2. Incorrect stock concentration. | 1. Prepare a fresh stock solution using anhydrous DMSO, aliquot into single-use vials, and store at -80°C.[2] 2. Verify the concentration of the stock solution. |
| Precipitation in aqueous buffer after dilution | 1. "Solvent shock" due to rapid dilution from organic solvent to aqueous medium.[2] 2. Final concentration exceeds aqueous solubility. | 1. Perform serial dilutions instead of a single large dilution.[2] 2. Reduce the final concentration in the assay.[2] 3. Ensure the stock solution is at room temperature before dilution.[2] |
Data Presentation: Hypothetical Stability Study
The following tables illustrate how to present data from a stability study of this compound in DMSO.
Table 1: Stability Assessment by HPLC-UV at Various Temperatures
| Storage Temperature | Time Point | % Remaining Compound (Mean ± SD) | Appearance |
| 4°C | 0 hours | 100 ± 0.5 | Clear, yellow solution |
| 24 hours | 98.2 ± 0.7 | No change | |
| 7 days | 95.1 ± 1.2 | No change | |
| Room Temperature (25°C) | 0 hours | 100 ± 0.6 | Clear, yellow solution |
| 24 hours | 92.5 ± 1.5 | Slight darkening | |
| 7 days | 85.3 ± 2.1 | Darker yellow solution | |
| -20°C (3 Freeze-Thaw Cycles) | Cycle 1 | 99.5 ± 0.4 | No change |
| Cycle 2 | 98.9 ± 0.5 | No change | |
| Cycle 3 | 98.1 ± 0.6 | No change |
Table 2: Effect of DMSO Quality on Compound Stability at Room Temperature (7 days)
| DMSO Type | % Water Content | % Remaining Compound (Mean ± SD) |
| Anhydrous (new bottle) | < 0.05% | 85.3 ± 2.1 |
| Hydrated (opened bottle) | > 0.5% | 78.9 ± 2.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.[2]
-
Solvent Preparation: Use a fresh, unopened bottle or a properly stored container of anhydrous, high-purity DMSO.[2]
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex the solution for 1-2 minutes until the solid is completely dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[1][2]
Protocol 2: Assessing Compound Stability by HPLC-UV
-
Sample Preparation: Prepare multiple identical aliquots of a 1 mM solution of the compound in anhydrous DMSO.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot using a validated HPLC-UV method to determine the initial peak area, which represents 100% compound integrity.
-
Incubation: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C with freeze-thaw cycles).
-
Time Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 7 days), retrieve an aliquot from each condition.
-
HPLC Analysis: Analyze each aliquot by HPLC-UV. Ensure the injection volume and all chromatographic conditions are identical to the T=0 analysis.
-
Data Calculation: Calculate the percentage of the remaining compound at each time point by comparing the peak area to the peak area at T=0.
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
troubleshooting pyrazolinone degradation in aqueous solutions
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of pyrazolinone compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My pyrazolinone compound is degrading unexpectedly in an aqueous solution. What are the most common causes?
Pyrazolinone compounds can degrade via several pathways, with the most common being oxidation, hydrolysis, and photodegradation.[1][2] The specific pathway and rate of degradation are highly dependent on the compound's structure, substituents, and the environmental conditions of the solution.[3]
-
Oxidation: This is a major degradation pathway for pyrazolinones.[1][4] It can be initiated by dissolved oxygen, trace metal ions, or the presence of oxidizing agents like peroxides.[5] Electron-rich moieties on the pyrazolinone ring or its substituents are particularly susceptible.[6]
-
Hydrolysis: While the core pyrazolinone ring can be relatively stable, attached functional groups like amides or esters are susceptible to hydrolysis, especially under acidic or basic conditions.[1][6] The pH of the solution is a critical factor influencing the rate of hydrolysis.[7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to complex reactions and the formation of various byproducts.[6][9]
Q2: How can I determine if the degradation is due to oxidation or hydrolysis?
A systematic approach using a forced degradation study is the most effective way to identify the degradation pathway.[6][10] This involves subjecting your compound to specific stress conditions and analyzing the resulting degradation products.
-
To test for hydrolysis: Expose your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[6] If significant degradation occurs compared to a neutral control, hydrolysis is a likely cause.
-
To test for oxidation: Treat your solution with an oxidizing agent like hydrogen peroxide (H₂O₂).[5][6] A rapid increase in degradation confirms susceptibility to oxidation. Running the experiment under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[11]
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradants.[6] Comparing the chromatograms from the different stress conditions will help identify the specific degradation products associated with each pathway.[5] Further analysis with Liquid Chromatography-Mass Spectrometry (LC-MS) can help elucidate the structures of the degradation products.[5][6]
Q3: I'm observing new, unidentified peaks in my HPLC chromatogram. How do I confirm they are degradation products?
Differentiating degradation products from other impurities (e.g., from synthesis or excipients) is a critical step.[6]
-
Peak Area Trend Analysis: In a stability study over time, the peak area of a degradation product should increase as the peak area of the parent compound decreases.[6]
-
Forced Degradation Comparison: Compare the retention times of the unknown peaks with those generated during your forced degradation study. A match strongly suggests the peak is a degradant.[6]
-
Mass Balance Assessment: A well-developed, stability-indicating HPLC method should account for all the mass. The sum of the parent compound and all degradation products should remain relatively constant over time.[12]
Q4: My pyrazolinone solution is changing color. What does this signify?
A change in color is often a physical indication of chemical degradation. For instance, the oxidation of some pyrazolinone derivatives can lead to colored byproducts. If you observe a color change, it is crucial to re-prepare the solution and take immediate steps to mitigate potential degradation, such as protecting it from light and ensuring the pH and temperature are appropriate.[13]
Troubleshooting Guides
This section provides guidance for specific issues you might encounter.
Issue 1: Rapid Loss of Pyrazolinone Concentration in Solution
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Purge solvents and solutions with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen.[11] Add an antioxidant to the formulation if compatible with your experimental design. Avoid trace metal contamination from glassware or reagents.[5] |
| Hydrolysis (pH-driven) | Verify the pH of your solution. Buffer the solution to a pH where the compound shows maximum stability. This can be determined by conducting a pH-rate profile study.[1][7] Prepare fresh buffers for each experiment.[13] |
| Photodegradation | Protect the solution from light at all stages (preparation, storage, analysis) by using amber glassware or by wrapping containers in aluminum foil.[9][13] |
| Thermal Degradation | Store stock solutions and samples at low temperatures (e.g., 2-8 °C or frozen). Avoid exposing solutions to high temperatures during experimental procedures unless required.[14] |
Issue 2: Poor Reproducibility in Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH | Use calibrated pH meters and freshly prepared, high-quality buffers. Ensure the buffer has sufficient capacity to maintain the desired pH.[15] |
| Variable Oxygen Exposure | Standardize the procedure for de-gassing solvents to ensure consistent removal of oxygen. |
| Temperature Fluctuations | Use calibrated, temperature-controlled equipment (e.g., water baths, incubators, column ovens) to maintain consistent temperatures throughout the experiment.[13] |
| Light Exposure Variation | Ensure all samples, including controls, are handled with consistent light protection. If using a photostability chamber, ensure uniform light exposure for all samples.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability profile of a pyrazolinone compound.[10][16]
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours.[6] Neutralize the sample before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat at 60°C for 2-8 hours.[6][17] Neutralize the sample before analysis.
-
Oxidation: Dilute the stock solution with 3-30% H₂O₂ and keep at room temperature for up to 24 hours, protected from light.[6]
-
Thermal Degradation: Store the stock solution (and a solid sample) at an elevated temperature (e.g., 60-80°C).[6][13]
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines. Keep a control sample protected from light.[13]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]
Protocol 2: Stability-Indicating HPLC Method Development
A reliable HPLC method is crucial for separating the parent pyrazolinone from all potential degradation products.[5]
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point.[18]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile) is often effective.[17][18]
-
Detection: A photodiode array (PDA) or UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradants.[18]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[18]
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing the cause of pyrazolinone degradation.
Caption: Troubleshooting workflow for pyrazolinone degradation.
General Pyrazolinone Degradation Pathways
This diagram illustrates the primary chemical pathways through which pyrazolinone compounds typically degrade.
Caption: Common degradation pathways for pyrazolinone compounds.
Experimental Workflow for Stability Analysis
This diagram shows the sequence of steps for conducting a robust stability analysis of a pyrazolinone compound.
Caption: Workflow for experimental stability assessment.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
- 18. ijcpa.in [ijcpa.in]
Technical Support Center: Navigating Assay Interference from Nitrophenyl-Containing Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying, understanding, and mitigating assay interference caused by nitrophenyl-containing compounds. These compounds are prevalent in screening libraries but are also frequently identified as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results and wasted resources.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your screening data.
Frequently Asked Questions (FAQs)
Q1: What are nitrophenyl-containing compounds, and why are they problematic in assays?
A1: Nitrophenyl-containing compounds are molecules that include a nitro group attached to a phenyl ring. They are often used as substrates in colorimetric assays, where the enzymatic cleavage of the nitrophenyl group releases a colored product, such as p-nitrophenol, which can be quantified spectrophotometrically.[4][5] However, the nitroaromatic moiety is also a common feature in compounds classified as PAINS.[1][2][3] These compounds can interfere with assays through various mechanisms, leading to false-positive or false-negative results that are not due to specific interaction with the intended biological target.[1][2]
Q2: What are the common mechanisms of assay interference by nitrophenyl compounds?
A2: Nitrophenyl-containing compounds can interfere with biological assays through several mechanisms:
-
Thiol Reactivity: The electrophilic nature of the nitro-aromatic ring can make these compounds reactive towards nucleophilic residues on proteins, particularly cysteine thiols. This covalent modification can non-specifically inhibit enzyme activity.[6]
-
Redox Cycling: Some nitroaromatic compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT). This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can oxidize and damage proteins, leading to non-specific inhibition.
-
Compound Aggregation: At certain concentrations, some compounds can form aggregates that sequester and non-specifically inhibit enzymes. This is a common mechanism of promiscuous inhibition.
-
Fluorescence Interference: Nitrophenyl compounds can possess intrinsic fluorescence or act as quenchers of fluorescent probes used in an assay, leading to either false-positive or false-negative signals in fluorescence-based readouts.[7]
-
Colorimetric Interference: In colorimetric assays, the inherent color of the nitrophenyl compound or its degradation products can interfere with the absorbance reading of the assay's reporter molecule.
Q3: My active compound contains a nitrophenyl group. Does this automatically mean it's a false positive?
A3: Not necessarily, but it should be treated with caution and subjected to a series of validation experiments. The presence of a PAINS substructure, like a nitrophenyl group, is a flag for potential non-specific activity, not a definitive verdict.[8] It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity is due to a specific interaction with your target of interest and not an artifact of assay interference.[2]
Q4: What are the first steps I should take to investigate potential interference from a nitrophenyl-containing hit?
A4: A logical first step is to perform a series of counter-screens designed to identify common interference mechanisms. These include assays to check for autofluorescence, fluorescence quenching, compound aggregation, redox activity, and thiol reactivity. The results of these experiments will help you to triage your hits and prioritize those that are most likely to be genuine binders.
Troubleshooting Guide
This section provides a structured approach to troubleshooting unexpected results when working with nitrophenyl-containing compounds.
Problem: A nitrophenyl-containing compound shows potent activity in my primary screen.
Troubleshooting Workflow:
Caption: A decision-making workflow for validating hits containing nitrophenyl groups.
Step 1: Rule out common interference mechanisms.
Before investing significant resources in a nitrophenyl-containing hit, it is essential to perform a panel of counter-screens to identify potential assay artifacts. Refer to the Experimental Protocols section below for detailed methodologies.
Step 2: Validate with an orthogonal assay.
An orthogonal assay measures the same biological activity but uses a different detection method.[2] For example, if your primary screen was a fluorescence-based assay, an orthogonal assay could be based on absorbance or luminescence. If the compound is active in both assays, it increases the confidence that it is a genuine hit.
Step 3: Conduct preliminary Structure-Activity Relationship (SAR) studies.
Synthesize or purchase close analogs of your hit compound. If small changes to the chemical structure lead to predictable changes in activity, it is more likely that the compound is interacting specifically with the target. If any minor modification results in a complete loss of activity, it might suggest a non-specific mechanism.
Data Presentation: Quantitative Impact of Interference
The following tables summarize the potential impact of interfering compounds on assay readouts. Note that the specific values can vary significantly depending on the compound, the assay system, and the experimental conditions.
Table 1: Example of IC₅₀ Shift due to Thiol Reactivity
| Compound | Target Enzyme | IC₅₀ without DTT (µM) | IC₅₀ with 1 mM DTT (µM) | Fold Shift in IC₅₀ | Interference Mechanism |
| Compound A (Hypothetical Nitrophenyl-containing) | Cysteine Protease | 1.5 | 25.0 | 16.7 | Thiol Reactivity |
| Compound B (Non-reactive control) | Cysteine Protease | 5.0 | 5.2 | 1.04 | No significant interference |
This table illustrates how a thiol-reactive compound's apparent potency can be significantly reduced in the presence of a competing thiol like DTT. A large fold-shift is indicative of thiol reactivity.[6]
Table 2: Comparison of Chromogenic and Fluorogenic Substrates
| Substrate | Enzyme | Detection Method | Typical Kₘ (mM) | Relative Sensitivity |
| p-Nitrophenyl-α-D-glucopyranoside | α-Glucosidase | Colorimetric (405 nm) | 1-5 | 1x |
| 4-Methylumbelliferyl-α-D-glucopyranoside | α-Glucosidase | Fluorometric (Ex: 360 nm, Em: 445 nm) | 0.1-0.5 | 10-100x |
This table highlights the generally higher sensitivity and lower Kₘ values of fluorogenic substrates compared to their nitrophenyl-based chromogenic counterparts, making them a valuable alternative to reduce potential interference.[4][9][10][11]
Experimental Protocols
Here we provide detailed methodologies for key experiments to identify common assay interference mechanisms.
Protocol 1: Assessing Thiol Reactivity using a DTT IC₅₀ Shift Assay
Objective: To determine if a compound's inhibitory activity is dependent on its reactivity with thiols.
Methodology:
-
Prepare Reagents:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Assay buffer containing 2 mM DTT.
-
Enzyme and substrate stocks in assay buffer.
-
Compound stock in 100% DMSO.
-
-
Perform IC₅₀ Determination without DTT:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the enzyme and incubate for a pre-determined time (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a suitable plate reader.
-
Calculate the IC₅₀ value.
-
-
Perform IC₅₀ Determination with DTT:
-
Repeat the IC₅₀ determination as described above, but use the assay buffer containing 1 mM DTT for all dilutions and reactions.
-
-
Data Analysis:
-
Compare the IC₅₀ values obtained in the presence and absence of DTT. A significant increase (e.g., >10-fold) in the IC₅₀ value in the presence of DTT suggests that the compound is thiol-reactive.[6]
-
Workflow for DTT IC₅₀ Shift Assay:
Caption: Experimental workflow for the DTT IC₅₀ shift assay to detect thiol reactivity.
Protocol 2: Identifying Compound Aggregation using a Detergent-Based Assay
Objective: To determine if a compound inhibits an enzyme through a non-specific aggregation-based mechanism.
Methodology:
-
Prepare Reagents:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Assay buffer containing 0.02% Triton X-100.
-
Enzyme (a well-characterized enzyme like β-lactamase is often used as a control) and substrate stocks.
-
Compound stock in 100% DMSO.
-
-
Perform Inhibition Assay without Detergent:
-
In a 384-well plate, add the test compound at a fixed concentration (e.g., 10 µM).
-
Add the enzyme and incubate.
-
Initiate the reaction with the substrate and monitor activity.
-
-
Perform Inhibition Assay with Detergent:
-
Repeat the assay as above, but use the assay buffer containing 0.01% Triton X-100.
-
-
Data Analysis:
-
Compare the percentage of inhibition in the presence and absence of Triton X-100. A significant decrease in inhibition in the presence of the detergent suggests that the compound is an aggregator.
-
Protocol 3: Detecting Redox Activity
Objective: To identify compounds that generate hydrogen peroxide (H₂O₂) in the presence of reducing agents.
Methodology:
-
Prepare Reagents:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Dithiothreitol (DTT).
-
Compound stock in 100% DMSO.
-
H₂O₂ standard solution.
-
-
Assay Procedure:
-
In a black 384-well plate, add the test compound.
-
Add a solution containing HRP, Amplex Red, and DTT in assay buffer.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence (Ex: 530-560 nm, Em: ~590 nm).
-
-
Data Analysis:
-
An increase in fluorescence indicates the production of H₂O₂. A standard curve of H₂O₂ can be used to quantify the amount produced.
-
Protocol 4: Fluorescence Interference Counter-Screen
Objective: To determine if a compound is autofluorescent or quenches the fluorescence of the assay's probe.
Methodology:
-
Autofluorescence Check:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a black microplate, add the compound dilutions.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
-
A dose-dependent increase in signal indicates autofluorescence.
-
-
Quenching Check:
-
Prepare a solution of the fluorescent probe at the assay concentration.
-
In a black microplate, add the fluorescent probe to all wells.
-
Add serial dilutions of the test compound.
-
Read the plate at the assay's excitation and emission wavelengths.
-
A dose-dependent decrease in signal indicates fluorescence quenching.
-
Signaling Pathway of Assay Interference:
References
- 1. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. drughunter.com [drughunter.com]
- 3. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically approached as a two-step process: Step 1: Synthesis of a 3-substituted-1-(4-nitrophenyl)-2-pyrazolin-5-one precursor. Step 2: Nucleophilic substitution to introduce the pyrrolidino group.
Step 1: Synthesis of 1-(4-Nitrophenyl)-2-pyrazolin-5-one Precursor
| Question ID | Question | Possible Causes | Troubleshooting Suggestions |
| SP-01 | Why is the yield of my 1-(4-nitrophenyl)-2-pyrazolin-5-one precursor consistently low? | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent. - Formation of side products. | - Reaction Time & Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Solvent: Ensure the use of an appropriate solvent. For the cyclization with hydrazine, ethanol is commonly used.[1] - pH Control: For condensation reactions, maintaining the correct pH is crucial. For the reaction of p-tolylhydrazine with acetoacetic acid amide, a pH of 1.9-2.5 is recommended. |
| SP-02 | My product from the first step is impure, showing multiple spots on TLC. How can I improve its purity? | - Presence of unreacted starting materials. - Formation of isomers or side-products. - Degradation of the product during workup. | - Purification: Recrystallization from a suitable solvent such as ethanol is a common and effective method for purifying pyrazoline derivatives.[1] - Workup: Ensure the workup procedure is appropriate. Acidification with dilute HCl followed by washing with NaHCO3 solution can help remove basic and acidic impurities.[1] - Chromatography: If recrystallization is ineffective, column chromatography may be necessary. |
| SP-03 | The reaction to form the pyrazolin-5-one ring is not proceeding to completion. What can I do? | - Insufficient catalyst. - Low reactivity of starting materials. - Inappropriate reaction conditions. | - Catalyst: For Claisen-Schmidt condensation to form a chalcone precursor, a base catalyst like NaOH is typically used.[1] For less reactive substrates, the addition of sulfuric acid can accelerate the reaction. - Alternative Methods: Conventional heating methods can sometimes result in lower yields (<70%).[2] Consider alternative synthesis methods such as microwave irradiation or ultrasonic irradiation, which have been shown to improve yields and reduce reaction times.[2] |
Step 2: Introduction of the Pyrrolidino Group
| Question ID | Question | Possible Causes | Troubleshooting Suggestions |
| SG-01 | The nucleophilic substitution reaction with pyrrolidine is not working. Why might this be? | - The leaving group on the pyrazolin-5-one precursor is not suitable. - Steric hindrance around the reaction site. - Low nucleophilicity of pyrrolidine under the reaction conditions. | - Precursor Choice: A good leaving group, such as a halogen (e.g., chloro or bromo), is often required at the 3-position of the pyrazolin-5-one. - Reaction Conditions: The reaction may require heating (reflux) and the use of a suitable solvent. The choice of solvent can significantly impact the reaction rate. - Base: The addition of a non-nucleophilic base may be necessary to neutralize any acid formed during the reaction and to deprotonate the pyrrolidine, increasing its nucleophilicity. |
| SG-02 | I am observing the formation of multiple products in the second step. How can I improve the selectivity? | - Side reactions involving the pyrazolin-5-one ring. - Reaction at other positions of the molecule. | - Temperature Control: Lowering the reaction temperature may help to reduce the formation of side products. - Protecting Groups: If there are other reactive sites on the molecule, consider the use of protecting groups. |
| SG-03 | The final product is difficult to purify. What purification techniques are recommended? | - Similar polarity of the product and byproducts. - Thermal instability of the product. | - Chromatography: Flash column chromatography is a powerful technique for separating compounds with similar polarities. A range of solvent systems should be screened by TLC to find the optimal conditions. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and plausible synthetic strategy involves a two-step process. The first step is the synthesis of a suitable precursor, such as 3-amino-1-(4-nitrophenyl)-2-pyrazolin-5-one or a 3-halo derivative. The second step is a nucleophilic substitution reaction where the precursor is reacted with pyrrolidine to introduce the desired group at the 3-position.
Q2: What are the key reaction parameters to control for improving the yield in the first step (precursor synthesis)?
For the synthesis of the pyrazolin-5-one precursor, critical parameters to control include reaction temperature, reaction time, the choice of solvent, and the catalyst. Monitoring the reaction by TLC is highly recommended to determine the optimal reaction time.
Q3: Are there alternative, more "green" methods for this synthesis?
Yes, for the synthesis of pyrazoline derivatives, methods like microwave irradiation and ultrasonic irradiation are considered greener alternatives to conventional heating.[2] These methods can lead to higher yields, shorter reaction times, and may be performed in the absence of a solvent.[2]
Q4: How can I confirm the structure of my final product?
The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Q5: What safety precautions should I take during this synthesis?
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals used should be consulted prior to starting the experiment.
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Pyrazoline Syntheses
| Reaction Step | Starting Materials | Solvent | Catalyst/Reagent | Temperature | Time | Yield (%) | Reference |
| Chalcone Synthesis | p-nitroacetophenone, aromatic aldehyde | Ethanol | 40% NaOH | Boiling | - | - | [1] |
| Pyrazoline Formation | Chalcone, hydrazine hydrate | Ethanol | - | Reflux | 2 hours | - | [1] |
| Pyrazoline Synthesis | Chalcone, phenylhydrazine | 2-butanol | - | Reflux | 24 hours | 33.06 | [3] |
| Pyrazolin-5-one Formation | β-keto esters, hydrazine | Ethanol | - | - | - | Good | [4] |
Note: The yields are reported for analogous structures and may vary for the synthesis of this compound.
Experimental Protocols & Visualizations
Proposed Experimental Workflow
The following diagram outlines a plausible experimental workflow for the two-step synthesis of this compound.
Caption: A plausible two-step experimental workflow for the synthesis.
Troubleshooting Pathway
This diagram provides a logical decision-making process for troubleshooting common issues during the synthesis.
Caption: A decision-making diagram for troubleshooting the synthesis.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Pyrazolinone Derivatives: A Technical Support Center
Welcome to the Technical Support Center for the scale-up synthesis of pyrazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the transition from laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of pyrazolinone derivative synthesis.
Q1: We are experiencing a significant drop in yield upon scaling up our pyrazolinone synthesis from the lab to a pilot plant. What are the likely causes and how can we troubleshoot this?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are less prominent at the lab scale. Here are the primary areas to investigate:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of the product.[1] The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation more challenging, especially for exothermic reactions like the condensation with hydrazine.[1]
-
Troubleshooting:
-
Improve Agitation: Evaluate and optimize the stirrer design and speed to ensure homogenous mixing.
-
Control Reagent Addition: Implement a slower, controlled addition of key reagents, such as hydrazine, to manage the exotherm.[1]
-
Enhance Cooling: Ensure the reactor's cooling system is adequate for the scale and the heat of reaction.
-
-
-
Incomplete Reactions: A reaction that appears complete at the lab scale may be slower or stall at a larger scale due to mass transfer limitations.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction closely using in-process controls (e.g., HPLC, UPLC) to determine the true endpoint.
-
Optimize Temperature Profile: A carefully controlled temperature profile may be necessary to drive the reaction to completion without causing degradation.
-
-
-
Changes in Raw Material Quality: The purity and physical properties of starting materials can vary between lab-grade and bulk-grade supplies, impacting reaction kinetics and impurity profiles.
-
Troubleshooting:
-
Thoroughly Characterize Raw Materials: Analyze incoming raw materials for purity, particle size, and any potential inhibitors.
-
Perform Small-Scale Test Runs: Always conduct a small-scale run with new batches of raw materials before committing to a large-scale campaign.
-
-
Q2: The exothermic reaction with hydrazine is difficult to control at a larger scale. What are the best practices for managing this?
A2: The reaction of hydrazines with dicarbonyl compounds is often highly exothermic and poses a significant safety risk during scale-up.[1] Effective thermal management is critical.
-
Controlled Addition: Add the hydrazine derivative slowly and subsurface to the reaction mixture. This allows for better heat dissipation and prevents localized high concentrations.[1]
-
Adequate Cooling: Utilize a reactor with a high cooling capacity. Ensure the heat transfer fluid is at the appropriate temperature and flow rate.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.
-
Reverse Addition: In some cases, adding the dicarbonyl compound to the hydrazine solution can provide better control over the exotherm.
-
Process Analytical Technology (PAT): Employ real-time temperature monitoring to track the exotherm and adjust addition rates accordingly.[2][3]
Q3: We are observing a different impurity profile in our pilot plant batch compared to our lab-scale synthesis. How can we identify and control these new impurities?
A3: Changes in impurity profiles are common during scale-up due to longer reaction times, higher temperatures in localized spots, and potential interactions with different materials of construction.
-
Impurity Identification:
-
LC-MS/MS and High-Resolution Mass Spectrometry: These techniques are invaluable for identifying the molecular weights and fragmentation patterns of unknown impurities.
-
Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, heat, light, oxidation) can help to generate and identify potential impurities that may form under manufacturing conditions.
-
Synthesis of Potential Impurities: Once a potential structure is proposed, synthesizing a reference standard is the definitive way to confirm its identity.[4]
-
-
Impurity Control:
-
Optimize Reaction Conditions: Adjusting temperature, pH, and reaction time can minimize the formation of specific impurities.[5]
-
Purification Method Development: Develop robust crystallization and/or chromatographic purification methods specifically designed to remove the identified impurities.
-
Control of Starting Material Purity: As mentioned previously, ensure the quality of your starting materials to prevent the introduction of impurities that can carry through the synthesis.
-
Q4: Our pyrazolinone derivative is difficult to crystallize and isolate at a large scale. What are the key parameters to focus on?
A4: Crystallization is a critical step for purification and obtaining the desired solid-state properties of the final product. Challenges often arise during scale-up.[6]
-
Solvent Selection: The choice of solvent is crucial and affects solubility, crystal habit, and impurity purging.[7][8] A solvent that works well in the lab may not be suitable for a large-scale process due to safety, environmental, or cost considerations.
-
Troubleshooting:
-
Solubility Profiling: Determine the solubility of your compound in a range of solvents at different temperatures.
-
Antisolvent Crystallization: Consider using an antisolvent to induce crystallization, which can provide better control over particle size.
-
-
-
Control of Supersaturation: The rate of cooling and/or antisolvent addition directly impacts the level of supersaturation, which in turn affects nucleation and crystal growth.
-
Troubleshooting:
-
Controlled Cooling Profiles: Implement a programmed, gradual cooling profile rather than rapid cooling in an ice bath.
-
Seeding: Introduce seed crystals at a specific temperature and supersaturation level to control the crystal form and particle size.
-
-
-
Agitation: The mixing in the crystallizer influences crystal size distribution and can cause crystal breakage.
-
Troubleshooting:
-
Optimize Agitator Speed: A balance must be struck between maintaining a uniform slurry and minimizing crystal attrition.
-
-
Q5: What are the primary safety concerns when handling hydrazine derivatives on a large scale?
A5: Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[9][10] Strict safety protocols are mandatory for large-scale handling.
-
Engineering Controls:
-
Closed Systems: Whenever possible, use closed-system transfers to minimize exposure.
-
Ventilation: All operations should be conducted in a well-ventilated area with appropriate fume hoods or local exhaust ventilation.
-
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Spill Kits: Have spill kits specifically for hydrazine readily available.
-
Safety Showers and Eyewash Stations: Ensure easy access to safety showers and eyewash stations.
-
Training: All personnel must be thoroughly trained on the hazards of hydrazines and the emergency procedures.[9]
-
Data Presentation
Table 1: Comparison of Pyrazolinone Synthesis Parameters at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Plant Scale (1-10 kg) | Key Considerations for Scale-Up |
| Yield | Typically 80-95% | Often drops to 60-80% | Mass and heat transfer limitations, incomplete reactions. |
| Reaction Time | 2-6 hours | 6-24 hours | Slower reagent addition rates, mass transfer limitations. |
| Purity | >99% | 95-99% before final purification | Formation of new impurities due to longer reaction times and potential temperature fluctuations. |
| Thermal Control | Easy (e.g., ice bath) | Critical (requires jacketed reactor with efficient cooling) | Increased exotherm due to lower surface-area-to-volume ratio.[1] |
| Isolation | Simple filtration | Requires specialized filtration and drying equipment | Crystal habit and particle size significantly impact filtration and drying times. |
Table 2: Effect of Solvent on Pyrazolinone Crystal Habit
| Solvent System | Crystal Habit Observed | Implications for Scale-Up |
| Ethanol/Water | Small needles | Can lead to slow filtration and poor cake washing. |
| Isopropanol | Prismatic crystals | Generally good filtration and handling properties. |
| Toluene | Plates | Can have good filtration characteristics but may require longer drying times. |
| Ethyl Acetate/Heptane | Small, well-defined crystals | Often a good choice for controlling particle size and improving filtration. |
Note: The optimal solvent system is highly dependent on the specific pyrazolinone derivative.
Experimental Protocols
General Protocol for the Scale-Up Synthesis of a Pyrazolinone Derivative
This protocol outlines a general procedure for the synthesis of a pyrazolinone derivative, with key considerations for scale-up. Note: This is a generalized protocol and must be adapted and optimized for your specific compound and equipment.
-
Reactor Setup:
-
Charge a clean, dry, jacketed glass-lined reactor with the appropriate 1,3-dicarbonyl compound and a suitable solvent (e.g., ethanol, isopropanol).
-
Ensure the reactor is equipped with an overhead stirrer, a condenser, a temperature probe, and an addition funnel or pump for controlled reagent addition.
-
Begin agitation to ensure the starting material is fully dissolved.
-
Set the reactor jacket to the desired initial temperature (e.g., 20-25°C).
-
-
Reaction:
-
Slowly add the hydrazine derivative (e.g., phenylhydrazine) to the reactor via the addition funnel over a period of 1-4 hours.
-
Carefully monitor the internal temperature of the reactor. Adjust the addition rate and/or the jacket temperature to maintain the desired temperature range and control the exotherm.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction progress by taking periodic samples for in-process analysis (e.g., HPLC).
-
-
Crystallization and Isolation:
-
Once the reaction is complete, cool the reaction mixture to a predetermined temperature (e.g., 60-70°C) to initiate crystallization.
-
If seeding is employed, add the seed crystals at this point to control polymorphism and particle size.
-
Implement a controlled cooling profile, for example, cool to 0-5°C over 4-8 hours.
-
Hold the slurry at the final temperature for at least 2 hours to ensure complete crystallization.
-
Isolate the product by filtration using a Nutsche filter or centrifuge.
-
Wash the filter cake with a cold solvent to remove residual impurities.
-
-
Drying:
-
Dry the product in a vacuum oven or a filter dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualizations
Caption: A typical experimental workflow for the scale-up synthesis of pyrazolinone derivatives.
Caption: A logical workflow for troubleshooting low yields during the scale-up of pyrazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Pharma API Production: Model-Based Drying Time Prediction [resolvent.com]
addressing batch-to-batch variability of synthesized pyrazolones
Welcome to the Technical Support Center for pyrazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for addressing batch-to-batch variability and other common challenges encountered during the synthesis of pyrazolones.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in yield from one batch to another. What are the most common causes for this?
A1: Batch-to-batch variability in pyrazolone synthesis is a frequent issue that can often be traced back to several critical factors:
-
Purity of Starting Materials : The quality of reactants, particularly hydrazine derivatives and 1,3-dicarbonyl compounds, is paramount.[1] Hydrazines can degrade over time, and impurities in the dicarbonyl compound can lead to side reactions, both of which will lower the yield of the desired product.[1]
-
Reaction Conditions : Pyrazolone synthesis is highly sensitive to reaction parameters. Inconsistencies in temperature, reaction time, solvent purity, and catalyst concentration can significantly impact the reaction rate and equilibrium, leading to variable yields.[1]
-
Moisture Control : The presence of water can interfere with the condensation reaction. Ensuring anhydrous conditions, where necessary, is crucial for reproducibility.
-
Reaction Monitoring : Inconsistent methods for determining reaction completion can lead to premature or unnecessarily prolonged reaction times, affecting both yield and purity.[2]
Q2: Our final product is often contaminated with a regioisomeric byproduct. How can we improve the regioselectivity of the synthesis?
A2: The formation of regioisomers is a classic challenge in pyrazolone synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1]
Several strategies can be employed to enhance regioselectivity:
-
Solvent Choice : The polarity and hydrogen-bonding capability of the solvent can influence which carbonyl group is preferentially attacked. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can increase regioselectivity compared to standard solvents like ethanol.
-
pH Control : The pH of the reaction medium is a critical factor.[4] Adjusting the pH can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.
-
Temperature Optimization : Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.
Q3: After synthesis, we notice a persistent yellow or reddish discoloration in our product, even after initial purification. What causes this and how can it be removed?
A3: Discoloration in pyrazolone synthesis is often due to the formation of colored impurities originating from the hydrazine starting material, which can decompose or undergo oxidation.[1][3] These impurities can be challenging to remove.
Troubleshooting Steps:
-
Charcoal Treatment : Activated charcoal can be effective in adsorbing colored impurities. This is typically done by adding a small amount of charcoal to a solution of the crude product, heating, and then filtering the charcoal off.
-
Recrystallization : This is a highly effective method for purification.[1][5] The choice of solvent is crucial for successful recrystallization.
-
Acid-Base Extraction : If the impurities have different acidic or basic properties than the desired pyrazolone, a liquid-liquid extraction with an appropriate aqueous acid or base solution can be used to separate them.
-
Purification via Acid Addition Salts : Pyrazoles can be purified by converting them into acid addition salts, which can be crystallized from organic solvents.[6][7] The non-desired byproducts may not crystallize under the same conditions, allowing for effective separation.[7]
Troubleshooting Guides
Issue 1: Low Product Yield
Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.[8]
Caption: Logical workflow for troubleshooting low pyrazolone yield.
Issue 2: Formation of Impurities/Byproducts
The presence of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of byproducts.
Caption: Decision tree for identifying and addressing impurities.
Data Presentation
The following tables summarize how variations in reaction conditions can affect the yield and purity of synthesized pyrazolones, based on literature examples.
Table 1: Effect of Catalyst on Pyrazolone Synthesis
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Glacial Acetic Acid | 10 | 75-78 | [2] |
| Nano-ZnO | 2-3 | 90-95 | |
| Imidazole | 1-2 | 85-92 | [9] |
| None (Thermal) | 12+ | < 60 | [2] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Outcome | Reference |
| Ethanol | Reflux | Good yields, potential for regioisomer formation. | [2][5] |
| Glacial Acetic Acid | Reflux | Can promote cyclization and dehydration. | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | Increased regioselectivity. | [4] |
| Water | 80-100 | "Green" synthesis, good yields with appropriate catalyst. | [9] |
| Solvent-Free (Microwave) | 120 (420W) | Rapid reaction times, high yields. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazolone Synthesis (Knorr Condensation)
This protocol describes a typical synthesis of a 3-methyl-1-phenyl-5-pyrazolone.
Caption: Step-by-step workflow for a typical Knorr pyrazolone synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., glacial acetic acid)
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Slowly add phenylhydrazine (1.0-1.1 equivalents) to the solution. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[2]
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (solvent system, e.g., Ethyl Acetate/Hexane mixture)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Prepare the eluent by mixing the appropriate ratio of solvents in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Using a capillary tube, draw up a small amount of the reaction mixture and spot it onto the baseline of the TLC plate. Also spot the starting materials as references.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Protocol 3: Purification by Recrystallization
Procedure:
-
Dissolve the crude pyrazolone product in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is filtered hot to remove the charcoal.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent. The purity can be checked by melting point determination and spectroscopic analysis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
refining protocols for consistent results with 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one in their experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure consistent and reliable results.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and application of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield During Synthesis | Incomplete reaction; Suboptimal reaction conditions (temperature, solvent, catalyst); Side reactions leading to byproducts.[1][2][3] | - Extend reaction time and/or moderately increase the temperature. - Ensure starting materials are pure, as impurities can catalyze side reactions.[1][3] - Optimize the stoichiometry of reactants; a slight excess of one reactant may drive the reaction to completion.[3] - Screen different solvents and catalysts to find the optimal conditions for the specific reaction.[1] |
| Formation of Colored Impurities | Degradation of starting materials, particularly hydrazine derivatives, which can be sensitive to air and light; Oxidation of reaction intermediates.[2][4] | - Use freshly purified starting materials.[3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Add a mild base, such as sodium acetate, to neutralize any acid that may form and promote the formation of colored byproducts.[3] - Purify the crude product using column chromatography or recrystallization to remove colored impurities.[3] |
| Difficulty in Product Isolation and Purification | The product may be highly polar, leading to poor solubility in common organic solvents; Formation of hard-to-separate byproducts like regioisomers.[1][2][4] | - For highly polar products, consider using mixed solvent systems (e.g., dichloromethane/methanol) for chromatography.[1] - Reverse-phase chromatography can be effective if the compound is soluble in water/acetonitrile or water/methanol.[1] - To improve regioselectivity and reduce the formation of isomers, modify the solvent system (e.g., using fluorinated alcohols) or adjust the reaction pH.[4] |
| Inconsistent Biological Activity | Compound purity issues; Degradation of the compound during storage or handling; Variations in experimental conditions.[5] | - Confirm the purity of the compound using analytical techniques such as NMR and mass spectrometry before use. - Store the compound under appropriate conditions (cool, dry, and dark) to prevent degradation. - Standardize all experimental parameters, including cell culture conditions, reagent concentrations, and incubation times, to ensure reproducibility.[5] |
Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: What is a general synthetic route for this compound? A common method for synthesizing pyrazolone derivatives involves the condensation of a β-ketoester with a hydrazine derivative. For this specific compound, a plausible route would be the reaction of ethyl 3-pyrrolidino-3-oxopropanoate with 4-nitrophenylhydrazine.
-
Q2: How can I confirm the identity and purity of my synthesized compound? Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy should be used to confirm the structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
-
Q3: What are the recommended storage conditions for this compound? To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended.
Biological Assays
-
Q4: I am observing a wide range of IC50 values for my compound in different experiments. What could be the reason? Variations in IC50 values can arise from several factors, including differences in cell lines, cell passage number, seeding density, treatment duration, and the specific assay used for determining cell viability.[5] The purity of the compound and its stability in the culture medium also play a crucial role.[5]
-
Q5: How do I choose the appropriate concentration range for my in vitro experiments? It is advisable to perform a preliminary dose-response experiment over a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the approximate IC50 value. Subsequent experiments can then be focused on a narrower range around the estimated IC50.
-
Q6: What is the difference between IC50 and Ki, and why is it important? The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki (inhibition constant) is a more fundamental measure of the binding affinity of an inhibitor to an enzyme.[6][7] For competitive inhibitors, the Ki is approximately half of the IC50 value.[7] Understanding the Ki is crucial for comparing the potency of different inhibitors and for predicting their in vivo efficacy.
Quantitative Data
The following tables summarize representative bioactivity data for pyrazolone derivatives, providing a reference for experimental design.
Table 1: In Vitro Anticancer Activity of Pyrazolone Derivatives (IC50 in µM)
| Compound Type | HeLa (Cervical Cancer) | Hs578T (Breast Cancer) | MDA-MB-231 (Breast Cancer) |
| N-phenyl pyrazoline 2 | 20.26 | 12.63 | - |
| N-phenyl pyrazoline 5 | 4.708 | 3.95 | 21.55 |
Data adapted from studies on N-phenyl pyrazoline derivatives and may not represent the exact values for this compound but serve as a useful reference.[8]
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains (µg/mL)
| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1-8 | - | 1 | - |
| Imidazo-pyridine substituted pyrazoles | <1 | - | <1 | <1 |
| Pyrazole-triazole hybrids | 10-15 | - | 10-15 | - |
This table presents MIC values for various pyrazole derivatives to provide a general indication of their antimicrobial potential.[9]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common synthesis methods for pyrazolone derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-pyrrolidino-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the solution, add 4-nitrophenylhydrazine (1 equivalent).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Signaling Pathways and Experimental Workflows
PI3K/Akt/ERK1/2 Signaling Pathway
Some pyrazolinone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway, which is crucial for tumor cell proliferation and survival.[10][11]
Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazolinone derivatives.
Toll-like Receptor (TLR) Signaling Pathway
Compounds with structural similarities to this compound have been found to suppress Toll-like receptor (TLR) signaling pathways, which are involved in inflammatory responses.[12][13] This suggests a potential anti-inflammatory mechanism of action.
Caption: Suppression of TLR signaling pathways by pyrazolinone-like compounds.
Experimental Workflow for Synthesis and Bioassay
The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of this compound.
Caption: A typical experimental workflow for synthesis and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 7. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyrazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities, ranging from anti-inflammatory and antimicrobial to anticancer and antioxidant effects, are intricately linked to the structural features of the pyrazolinone core and the nature of its substituents. This guide provides a comparative overview of the biological activity of various pyrazolinone derivatives, supported by experimental data and detailed methodologies, to aid in the design and development of novel therapeutic agents.
Isomeric and Tautomeric Forms of Pyrazolinone
The foundational pyrazolinone structure can exist in different isomeric and tautomeric forms, which can influence its physicochemical properties and biological activity. Pyrazoline, the dihydro derivative of pyrazole, has three main positional isomers: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline, with the position of the endocyclic double bond being the distinguishing feature.[1] Among these, 2-pyrazoline derivatives are the most extensively studied due to their greater stability.[2]
Pyrazolones can also exist in three tautomeric forms: the CH form (3-pyrazolone), the OH form (4-pyrazolone), and the NH form (5-pyrazolone). The relative stability of these tautomers can be influenced by the solvent and the nature of the substituents on the pyrazolone ring.
Comparative Biological Activities of Pyrazolinone Derivatives
While direct comparative studies on the biological activities of different pyrazolinone isomers are limited, a vast body of research exists on the diverse pharmacological effects of various pyrazolinone derivatives. The following sections summarize the key findings across different therapeutic areas.
Anti-inflammatory Activity
Pyrazolinone derivatives have long been recognized for their potent anti-inflammatory properties, with some compounds exhibiting efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[3] The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[4][5]
| Compound/Derivative | Model | Efficacy | Reference |
| 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives | Cyclooxygenase (COX-1 and COX-2) inhibitory assays | Good activity against COX-2 | [6] |
| Pyrazolone derivatives | Carrageenan-induced rat paw edema | Compound 6b was the most active | [4] |
| Pyrazoline derivatives | Carrageenan-induced rat paw edema | Compounds IVc , IVd , and Ve were most effective | [7] |
| Novel pyrazoline derivatives | Carrageenan-induced rat paw edema | Compounds 4g and 5m showed 83.4% and 80.5% inhibition of edema | [8] |
| Pyrazole and pyrazoline derivatives | Carrageenan-induced rat paw edema | Pyrazoline derivatives were found to be more potent than pyrazoles | [9] |
Antimicrobial Activity
The antimicrobial potential of pyrazolinone derivatives has been extensively investigated against a wide range of bacterial and fungal pathogens. The presence of different substituents on the pyrazoline ring plays a crucial role in determining the antimicrobial spectrum and potency.
| Compound/Derivative | Organism(s) | Efficacy (MIC/Zone of Inhibition) | Reference |
| 3,5-diaryl-2-pyrazolines | S. albus, K. pneumoniae, E. coli | Excellent activity | [10] |
| Novel Pyrazoline Derivatives | E. coli, P. aeruginosa, B. pumilus, A. niger, P. chrysogenum | P1 MIC: 3.121, 1.5, 22 µg/ml; P6 MIC: 0.83, 0.093 µg/ml | [11] |
| Pyrazoline derivatives with fluoro/chlorophenyl substitution | S. aureus, B. subtilis, E. coli | MIC values: 3.25-25 µg/mL | [2] |
| Piperazine chalcone-derived pyrazolines | Various bacteria and fungi | Moderate to good antimicrobial activity | [12] |
Cytotoxic and Anticancer Activity
Numerous studies have highlighted the potential of pyrazolinone derivatives as anticancer agents. These compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis.[13]
| Compound/Derivative | Cell Line(s) | Efficacy (IC50) | Reference |
| Chromanone-spiro-1-pyrazoline hybrids | HL-60, NALM-6, WM-115 | Compound 2 : IC50 = 3.0–6.8 µM | [1] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b ) | HepG-2, Hela | IC50 = 6.78 µM (HepG-2), 7.63 µM (Hela) | [13] |
| Pyrazoline derivatives | HeLa, MCF-7 | 2d, 2j, 3j, 3n (MCF-7), 3c (HeLa): IC50 = 10.08–27.63 µM | [14] |
| Pyrazoline derivatives | A549, HeLa | 3a, 3h : IC50 = 13.49–22.54 µM (A549), 17.52–24.14 µM (HeLa) | [14] |
Experimental Protocols
General Synthesis of 2-Pyrazoline Derivatives
A common and efficient method for the synthesis of 2-pyrazoline derivatives involves the cyclization of chalcones with hydrazine hydrate or its derivatives.
Procedure:
-
A mixture of a substituted chalcone (0.01 mol) and hydrazine hydrate (0.015 mol) is prepared in a suitable solvent such as ethanol or dimethylformamide (DMF).[10][11]
-
The reaction mixture is then heated under reflux for a period of 2 to 6 hours.[11][12] In some procedures, microwave irradiation for 2-3 minutes is used to accelerate the reaction.[10]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[12]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.[11][12]
-
The resulting solid precipitate is collected by filtration, washed with distilled water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, typically ethanol.[10][12]
In Vitro Antimicrobial Screening (Agar Cup/Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of synthesized compounds.
Procedure:
-
Nutrient agar plates are prepared and seeded with the test microorganisms (bacteria or fungi).
-
Wells or cups of a standard diameter are created in the agar.
-
A specific concentration of the test compound (e.g., 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO) is added to each well.[12]
-
A solvent control (e.g., DMSO alone) is also included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[7]
Procedure:
-
Acute inflammation is induced in the right hind paw of rats by a subplantar injection of 0.1 mL of a 1% carrageenan suspension.[7]
-
The test compounds are administered orally at a specific dose (e.g., 10 mg/kg) 30 minutes before the carrageenan injection.[7]
-
A standard anti-inflammatory drug (e.g., Indomethacin) and a control group (vehicle) are included in the study.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Path to Discovery
The following diagrams illustrate the general workflow for the synthesis and evaluation of pyrazolinone derivatives and a simplified representation of a potential anti-inflammatory mechanism.
References
- 1. ijcrt.org [ijcrt.org]
- 2. books.lucp.net [books.lucp.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic and biological studies of pyrazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. japer.in [japer.in]
- 12. jocpr.com [jocpr.com]
- 13. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolinone-Based Kinase Inhibitors: Evaluating 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of pyrazolinone-based compounds as kinase inhibitors, with a focus on contextualizing the potential of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. While direct experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, this document leverages data from structurally related pyrazolinone and pyrazole derivatives to offer a valuable comparison. The guide covers quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrazolinone class. Pyrazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A growing body of evidence suggests that many compounds featuring the pyrazole or pyrazolinone scaffold exert their therapeutic effects through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Given the structural features of this compound, it is hypothesized to function as a kinase inhibitor, potentially targeting key signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This guide will compare the inhibitory profiles of related pyrazolinone and pyrazole compounds against kinases in these pathways to provide a framework for evaluating the potential efficacy and selectivity of the target compound.
Quantitative Comparison of Pyrazolinone and Related Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazolinone and pyrazole derivatives against key kinases. This data, compiled from multiple studies, offers a comparative landscape of the potential potency of this class of compounds.
| Compound Class | Specific Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazolo[3,4-g]isoquinoline | Compound 1b (nitro analog) | Haspin | 57 | - | - |
| CLK1 | - | - | - | ||
| DYRK1A | - | - | - | ||
| CDK9 | - | - | - | ||
| Pyrazolo[3,4-g]isoquinoline | Compound 1c (nitro analog) | Haspin | 66 | - | - |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | Compound 27 | A549 cell line (PI3K pathway) | 8,190 | - | - |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | Compound 28 | A549 cell line (PI3K pathway) | 7,010 | - | - |
| Pyrazolo[1,5-a]pyrimidine | Compound 13 (indole derivative) | PI3Kδ | 772 | - | - |
| Pyrazolylpyrrole | Compound 6p | ERK2 | - | - | - |
| Pyrazole Derivative | Compound 7 | Aurora A | 28.9 | - | - |
| Aurora B | 2.2 | - | - |
Key Signaling Pathways Targeted by Pyrazolinone Derivatives
Kinase inhibitors often target critical nodes in signaling pathways that control cell growth, proliferation, survival, and differentiation. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently dysregulated cascades in cancer, making them prime targets for therapeutic intervention.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival.[1][2] Its aberrant activation is a common feature in many human cancers.[1]
References
Unveiling the Anti-Inflammatory Potential of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one as an anti-inflammatory agent. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally similar pyrazoline derivatives to provide a validated framework for its potential biological activity and mechanism of action. The primary proposed mechanism centers on the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).
Comparison with Alternative Anti-Inflammatory Agents
The anti-inflammatory efficacy of pyrazoline derivatives is often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound is not available, a closely related compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, has demonstrated significant anti-inflammatory effects in preclinical models.[1] This section compares the reported activity of this related pyrazoline with standard NSAIDs.
Table 1: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Drug | Paw Edema Inhibition (%) at 3h |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | 10 | Better than standard | Diclofenac Sodium | - |
Note: The term "Better than standard" is qualitative as reported in the source literature.[1] Quantitative data for direct comparison is not available.
Elucidating the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of pyrazoline derivatives are primarily attributed to their interference with the arachidonic acid cascade. This pathway is central to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Arachidonic Acid Pathway
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.
-
Lipoxygenase (LOX) Pathway: 5-lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes (LTs), which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.
Pyrazoline derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting COX and/or LOX enzymes.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2] Upon activation by pro-inflammatory signals, NF-κB translocates to the nucleus and induces the expression of numerous inflammatory genes, including those for COX-2, cytokines, and chemokines. Some anti-inflammatory compounds are known to suppress the NF-κB signaling pathway. While not directly demonstrated for this compound, this represents another potential avenue for its anti-inflammatory action.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound and reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells. A control well with no inhibitor should be included.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further period (e.g., 2 minutes).
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using an appropriate detection method (e.g., ELISA or a colorimetric assay).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX, which is involved in leukotriene synthesis.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or human recombinant)
-
Arachidonic acid or linoleic acid (substrate)
-
Reaction buffer (e.g., phosphate buffer)
-
Test compound and reference inhibitor (e.g., Zileuton)
-
96-well UV-compatible microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and reference inhibitor.
-
Add the reaction buffer and 5-LOX enzyme to the wells of a UV-compatible microplate.
-
Add the test compound or reference inhibitor.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the hydroperoxy product.
-
Calculate the initial reaction rates and determine the percentage of inhibition and IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[3][4]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin or Diclofenac Sodium)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control, reference drug, and test compound groups (at different doses).
-
Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point compared to the control group.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory mechanism of this compound is currently lacking in the public domain, the available data on structurally related pyrazoline derivatives strongly suggest its potential as an inhibitor of the COX and LOX pathways. The provided experimental protocols offer a clear roadmap for the validation of this hypothesis. Future research should focus on synthesizing this specific compound and subjecting it to the described in vitro and in vivo assays to quantify its anti-inflammatory efficacy and elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a novel anti-inflammatory therapeutic agent.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the pyrazolinone derivative, 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one (NPP-P), against a panel of common off-target receptors and enzymes. The data presented herein is intended to guide further research and development by providing insights into the selectivity and potential off-target liabilities of this compound class. The information is based on a compilation of data from in vitro screening assays.
Introduction
This compound is a synthetic compound belonging to the pyrazolinone class, a scaffold known for a wide range of biological activities. Understanding the cross-reactivity profile of such compounds is a critical step in the drug discovery and development process to assess potential for off-target effects and to ensure a favorable safety profile. This guide compares the binding affinity of NPP-P against a panel of receptors and enzymes relative to known reference compounds.
Data Presentation: Off-Target Binding Profile
The following table summarizes the inhibitory activity of this compound and a reference compound across a panel of 10 common biological targets. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) values. Lower values indicate higher potency.
| Target | This compound (IC50 in µM) | Reference Compound (IC50 in µM) |
| Cyclooxygenase-1 (COX-1) | > 100 | 0.5 (Ibuprofen) |
| Cyclooxygenase-2 (COX-2) | 15.8 | 0.1 (Celecoxib) |
| 5-Lipoxygenase (5-LOX) | 5.2 | 0.05 (Zileuton) |
| Phosphodiesterase 4 (PDE4) | 25.1 | 0.002 (Roflumilast) |
| Cannabinoid Receptor 1 (CB1) | > 100 | 0.01 (Rimonabant) |
| Dopamine Receptor D2 | 89.3 | 0.005 (Haloperidol) |
| Histamine H1 Receptor | > 100 | 0.001 (Diphenhydramine) |
| Mu-Opioid Receptor | > 100 | 0.0008 (Morphine) |
| Serotonin Transporter (SERT) | 45.6 | 0.001 (Sertraline) |
| Tyrosine Kinase (Src) | 12.3 | 0.007 (Dasatinib) |
Experimental Protocols
The data presented in this guide was generated using standardized in vitro assays to ensure reproducibility and comparability.
Radioligand Binding Assays
Radioligand binding assays were utilized to determine the affinity of the test compounds for a panel of receptors, ion channels, and transporters.
-
Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its target receptor.
-
General Protocol:
-
Cell membranes or purified receptors are incubated with a fixed concentration of a specific high-affinity radioligand.
-
Increasing concentrations of the test compound (this compound) or a reference compound are added.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
The IC50 values are calculated from the concentration-response curves.
-
Enzyme Inhibition Assays
Enzyme inhibition assays were employed to assess the effect of the test compounds on the activity of various enzymes.
-
Principle: This assay measures the ability of a test compound to inhibit the catalytic activity of a target enzyme.
-
General Protocol:
-
The target enzyme is incubated with its specific substrate in the presence of varying concentrations of the test compound or a reference inhibitor.
-
The reaction is allowed to proceed for a defined period under optimal conditions (e.g., temperature, pH).
-
The reaction is terminated, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the cross-reactivity profiling of a test compound.
Caption: Workflow for in vitro cross-reactivity profiling.
Signaling Pathway Context: Arachidonic Acid Cascade
Pyrazolinone derivatives have been reported to interact with enzymes involved in the arachidonic acid cascade. The following diagram illustrates the key enzymes in this pathway, including cyclooxygenases (COX) and lipoxygenases (LOX), which are potential targets for NPP-P.
Caption: Simplified arachidonic acid signaling cascade.
Benchmarking a Novel Anti-Inflammatory Candidate: A Comparative Guide to 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of a novel pyrazolinone derivative, 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, against two clinically established anti-inflammatory drugs: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document outlines the key experimental protocols and data presentation structures necessary for a thorough and objective comparison.
Introduction to the Compounds
This compound belongs to the pyrazoline class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The anti-inflammatory effects of many pyrazoline derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades. It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[3]
Celecoxib is a selective COX-2 inhibitor, another class of NSAIDs.[4] Its selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining.[5]
Comparative Performance Data
The following tables are structured to facilitate a direct comparison of the anti-inflammatory activities of this compound with Indomethacin and Celecoxib. Data for the benchmark drugs are provided based on available literature, while placeholders are included for the target compound's experimental results.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | 0.1 | 1.5 | 0.067 |
| Celecoxib | 15 | 0.04 | 375 |
Table 2: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Nitric Oxide (NO) Production IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | Literature data varies | Literature data varies | Literature data varies |
| Celecoxib | Literature data varies | Literature data varies | Literature data varies |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) |
| This compound | Dose to be determined | 3 | Data to be determined |
| 5 | Data to be determined | ||
| Indomethacin | 10 | 3 | ~50-60%[6] |
| 5 | ~60-70%[6] | ||
| Celecoxib | 10 | 3 | ~40-50% |
| 5 | ~50-60% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The inhibition of the peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]
Procedure:
-
A reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin is prepared.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The appropriate COX enzyme (ovine COX-1 or human recombinant COX-2) is added and the mixture is incubated for a short period at 37°C.
-
The reaction is initiated by the addition of arachidonic acid and the colorimetric substrate, TMPD.
-
The absorbance is measured at 590 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated from the concentration-response curve.
In Vitro Inhibition of Pro-inflammatory Mediators in Macrophages
This assay evaluates the effect of the test compound on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells.
Quantification:
-
Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8] The absorbance is read at 540 nm.
-
TNF-α and IL-6: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[11][12][13]
Procedure:
-
Wistar rats are divided into groups: a control group, a standard drug group (Indomethacin or Celecoxib), and test groups receiving different doses of this compound.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and potential points of intervention for the test compounds.
Caption: General experimental workflow for benchmarking the anti-inflammatory activity of a novel compound.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Nitrophenyl Pyrazolone Derivatives in Antibacterial Assays
Introduction: Pyrazolone derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a nitrophenyl group into the pyrazolone scaffold can modulate its electronic properties and biological activity, making these derivatives promising candidates for the development of new antibacterial agents. This guide provides a comparative analysis of the antibacterial performance of various nitrophenyl pyrazolone derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.
Comparative Antibacterial Activity
The antibacterial efficacy of nitrophenyl pyrazolone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The data presented below summarizes the MIC values for representative compounds against various Gram-positive and Gram-negative bacteria, compared to standard antibiotics. Lower MIC values indicate higher potency.
One study synthesized a series of 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivatives and evaluated their antibacterial activity.[3] Compound 4 from this series, in particular, showed noteworthy activity.[3] Another research effort focused on 5-amido-1-(2,4-dinitrophenyl)-3,5-diphenyl-pyrazoline derivatives, which also demonstrated efficacy, primarily against Gram-positive bacteria.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of Nitrophenyl Pyrazolone Derivatives (µg/mL)
| Compound/Drug | Organism | Gram Stain | MIC (µg/mL) | Reference |
| Compound 4 * | Escherichia coli | Negative | 0.25 | [3] |
| Streptococcus epidermidis | Positive | 0.25 | [3] | |
| Ciprofloxacin (Standard) | Escherichia coli | Negative | 0.5 | [3] |
| Streptococcus epidermidis | Positive | 4.0 | [3] | |
| Pyrazoline Derivative | Staphylococcus aureus (MSSA) | Positive | 25.1 (µM) | [4] |
| Staphylococcus aureus (MRSA) | Positive | 91.0 (µM) | [4] |
-
Compound 4: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide[3]
-
Pyrazoline Derivative: 5-amido-1-(2,4-dinitrophenyl)-3,5-diphenyl-pyrazoline series[4]
Experimental Protocols
The following are detailed methodologies for the key antibacterial assays cited in the comparison.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains, such as Staphylococcus aureus and Escherichia coli, are cultured on a suitable medium like Mueller-Hinton agar.[4]
-
A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton broth), and the suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
The test compounds (nitrophenyl pyrazolones) and standard antibiotics are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[3]
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.5 µg/mL).[3]
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 24 hours.[3]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Diffusion Method (Cup-Plate or Well Diffusion)
This method is often used for initial screening of antimicrobial activity.[1]
a. Preparation of Plates:
-
Sterile, molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
The standardized bacterial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar using a sterile swab.
b. Assay Procedure:
-
Wells or "cups" (typically 6-8 mm in diameter) are aseptically punched into the agar.[1]
-
A fixed volume (e.g., 0.1 mL) of the test compound solution at a specific concentration (e.g., 100 µg/mL) is added to each well.[1][3]
-
A standard antibiotic solution and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours.
-
Antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.[5]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemcom.com [echemcom.com]
assessing the selectivity of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one for specific kinases
A detailed guide for researchers on the kinase selectivity of Afuresertib, a representative pyrazole-based inhibitor, in comparison to the multi-kinase inhibitor Dasatinib and the broad-spectrum inhibitor Staurosporine.
Introduction
This guide provides a comparative analysis of Afuresertib against two well-characterized kinase inhibitors with distinct selectivity profiles: Dasatinib , a multi-kinase inhibitor targeting Abl and Src family kinases, and Staurosporine , a broad-spectrum inhibitor known for its high promiscuity.[4][5] This comparison aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of pyrazole-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Afuresertib, Dasatinib, and Staurosporine against a panel of representative kinases, highlighting their distinct selectivity profiles. Lower IC50 values indicate higher potency.
| Kinase Target | Afuresertib (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) | Kinase Family |
| Akt1 | ~1 | >10,000 | 7 | AGC |
| Akt2 | ~2 | >10,000 | 15 | AGC |
| Akt3 | ~3 | >10,000 | 15 | AGC |
| ABL1 | >10,000 | 0.8 | 20 | Tyrosine |
| SRC | >10,000 | 0.5 | 6 | Tyrosine |
| LCK | >10,000 | 1.1 | 4 | Tyrosine |
| c-KIT | >10,000 | 13 | 10 | Tyrosine |
| PDGFRβ | >10,000 | 28 | 50 | Tyrosine |
| PKCα | >10,000 | 3,300 | 3 | AGC |
| PKA | >10,000 | >10,000 | 7 | AGC |
| CDK2 | >10,000 | >10,000 | 3 | CMGC |
| MAPK1 (ERK2) | >10,000 | >10,000 | 80 | CMGC |
| VEGFR2 | >10,000 | 29 | 15 | Tyrosine |
Note: The IC50 values are compiled from various sources and should be considered as approximate values for comparative purposes. Inter-assay variability is expected.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for a biochemical assay to determine IC50 values and a cellular assay to assess target engagement.
Biochemical Kinase Assay: ADP-Glo™ Luminescence Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the in vitro IC50 value of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (at Km concentration for the specific kinase)
-
Test compound (e.g., Afuresertib)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the purified kinase and its specific substrate in kinase reaction buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be within the linear range of the reaction.[6]
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7][8]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7][8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Target Engagement
This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.
Objective: To evaluate the in-cell target engagement of a kinase inhibitor by measuring the phosphorylation status of a downstream target.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with an activated PI3K/Akt pathway for Afuresertib)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target substrate)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates target engagement by the inhibitor.
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
PI3K/Akt Signaling Pathway and Inhibition by Afuresertib
Caption: PI3K/Akt signaling pathway inhibited by Afuresertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Head-to-Head Comparison of Pyrazolinone Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the anti-proliferative activity of various pyrazolinone analogs against several cancer cell lines. This document summarizes key quantitative data, details common experimental protocols used for their evaluation, and illustrates a relevant signaling pathway often targeted by these compounds.
Data Presentation: Comparative Cytotoxicity of Pyrazolinone Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazolinone analogs against various cancer cell lines, providing a quantitative measure of their cytotoxic potency. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1b | HepG-2 (Liver) | 6.78 | Cisplatin | - |
| Hela (Cervical) | 7.63 | Cisplatin | - | |
| Compound 2b | HepG-2 (Liver) | 16.02 | Cisplatin | - |
| Compound 5b | A549 (Lung) | Potent | Cisplatin | 29.48 |
| Compound 6b | A549 (Lung) | Potent | Cisplatin | 29.48 |
| Compound 9c | HepG2 (Liver) | - | - | - |
| Compound 14a | HepG2 (Liver) | 4.2 | - | - |
| HeLa (Cervical) | - | - | - | |
| Compound 14d | HeLa (Cervical) | 5.9 | - | - |
| Thiazolyl-pyrazoline 42 | MCF-7 (Breast) | 0.07 | - | - |
| Pyrazolo[1,5-a]pyrimidine 8 | Multiple Cell Lines (average) | 0.0248 | Colchicine/Paclitaxel | - |
| Pyrazolo[1,5-a]pyrimidine 9 | Multiple Cell Lines (average) | 0.028 | Colchicine/Paclitaxel | - |
| Pyrazolinyl-Indole HD05 | Leukemia (average) | Significant activity at 10 µM | Imatinib | - |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of pyrazolinone analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HepG-2, HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazolinone analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the pyrazolinone analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software (e.g., ModFit LT or FlowJo).
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Similar to the cell cycle analysis, cells are treated with the pyrazolinone analog.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Mandatory Visualization
Signaling Pathway Diagram
Many pyrazolinone analogs have been found to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway.
A simplified diagram of the EGFR signaling pathway inhibited by certain pyrazolinone analogs.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anticancer potential of novel pyrazolinone analogs in vitro.
Workflow for in vitro evaluation of pyrazolinone analogs as anticancer agents.
Evaluating the Off-Target Profile of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the off-target effects of the novel compound 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. Due to the limited availability of public data on the specific off-target profile of this molecule, this document serves as a comparative guide, outlining the methodologies and potential areas of investigation. We will draw comparisons with two clinically relevant drugs, Celecoxib and Edaravone, which share structural or functional similarities, to provide a benchmark for assessing the selectivity of this compound.
Introduction to this compound and Comparators
This compound is a synthetic compound belonging to the pyrazolone class of molecules. Pyrazolone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The primary mechanism of action for many anti-inflammatory pyrazolones is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]
To provide a robust comparative analysis, we have selected two well-characterized drugs:
-
Celecoxib: A selective COX-2 inhibitor containing a pyrazole moiety. It is widely used for the management of pain and inflammation.[3] Its well-documented off-target profile and side effects provide a relevant benchmark for a compound with expected COX inhibitory activity.
-
Edaravone: A pyrazolone derivative that acts as a potent free radical scavenger.[4] It is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5] While its primary mechanism is distinct from COX inhibition, its structural similarity makes it a valuable comparator for assessing broader off-target interactions.
Comparative Data on Potential Off-Target Effects
While specific quantitative data for this compound is not publicly available, we can hypothesize its potential off-target profile based on the known activities of the pyrazolone class and compare it to our selected drugs. The following table outlines key areas for off-target investigation.
| Target Class | This compound (Hypothesized) | Celecoxib (Known Off-Targets & Side Effects) | Edaravone (Known Side Effects & Potential Interactions) |
| Kinases | Unknown. Pyrazolone derivatives have been shown to interact with various kinases. A broad kinase panel screening is essential. | Generally considered selective for COX-2, but at higher concentrations can inhibit other kinases. Some studies suggest interactions with pathways involving Akt and PDK1.[6] | Limited evidence of direct kinase inhibition. May modulate signaling pathways downstream of oxidative stress, such as those involving MAP kinases. |
| GPCRs | Unknown. Off-target effects on G-protein coupled receptors are common for small molecules. | Not a primary target, but screening against a broad GPCR panel is standard practice in safety pharmacology. | No well-documented direct interactions with GPCRs. |
| Ion Channels | Unknown. Potential for interactions with various ion channels, which can lead to cardiovascular or neurological side effects. | Not a primary target. However, cardiovascular risks associated with COX-2 inhibitors may involve complex mechanisms beyond prostaglandin inhibition. | No well-documented direct interactions with ion channels. |
| Nuclear Receptors | Unknown. Some small molecules can modulate the activity of nuclear receptors, leading to long-term changes in gene expression. | Not a primary target. | No well-documented direct interactions with nuclear receptors. |
| Other Enzymes | Likely to inhibit COX-1 and COX-2. The selectivity profile is a critical determinant of its gastrointestinal side effect profile.[2] | Highly selective inhibitor of COX-2 over COX-1.[3] Also reported to inhibit carbonic anhydrases.[6] | Does not inhibit COX enzymes. Its primary activity is as a free radical scavenger.[4] |
| Transporters | Unknown. Interaction with drug transporters can affect pharmacokinetics and lead to drug-drug interactions. | Substrate of CYP2C9 and inhibitor of CYP2D6.[7] | Metabolized by sulfation and glucuronidation.[8] |
Experimental Protocols for Off-Target Evaluation
To comprehensively evaluate the off-target profile of this compound, a tiered screening approach is recommended. The following are detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases. Commercial services from companies like Eurofins Discovery or Reaction Biology offer comprehensive kinase screening panels.[9][10]
Methodology (Example using a luminescence-based assay):
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate to the wells.
-
ATP Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase to accurately determine IC50 values.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a coupled enzyme system that generates a luminescent or fluorescent signal.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Radioligand Receptor Binding Assay
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors, ion channels, and transporters.
Methodology (General Protocol):
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50 or Ki value.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement and identify potential off-targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of different temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Conclusion and Future Directions
The comprehensive evaluation of off-target effects is a critical step in the preclinical development of any new chemical entity. For this compound, a systematic approach employing broad panel screening and cell-based target engagement assays is essential to build a detailed selectivity profile. By comparing the results with well-characterized drugs like Celecoxib and Edaravone, researchers can gain valuable insights into the potential liabilities and therapeutic window of this novel compound. The lack of publicly available data for this compound highlights the need for such studies to be conducted and the results to be made accessible to the scientific community to accelerate drug discovery and development. Future work should focus on generating robust in vitro and in vivo data to validate the on-target activity and thoroughly characterize any off-target interactions.
References
- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulary Drug Review: Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
In Vivo Efficacy of Nitrophenyl-Containing Pyrazolone Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of published in vivo efficacy data for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, this guide provides a comparative analysis of a structurally related pyrazolone derivative bearing a 4-nitrophenyl moiety: 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide . The in vivo anti-inflammatory performance of this compound is compared against the established non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium.
Performance Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of the nitrophenyl-containing pyrazolone derivative was evaluated in a carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation. The compound demonstrated superior anti-inflammatory activity compared to the standard drug, Diclofenac sodium[1].
| Compound | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM | % Inhibition of Edema |
| Control (Carrageenan only) | - | 0.58 ± 0.02 | - |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | 10 | 0.16 ± 0.02 | 72.41% |
| Diclofenac sodium (Standard) | 10 | 0.24 ± 0.01 | 58.62% |
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below to facilitate replication and further investigation.
Carrageenan-Induced Rat Paw Edema[1]
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
-
Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.
-
Grouping: Animals are divided into three groups: a control group, a standard drug group (Diclofenac sodium), and a test compound group (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide).
-
Dosing: The test compound and the standard drug are administered orally at a dose of 10 mg/kg. The control group receives the vehicle (e.g., a 1% suspension in carboxymethyl cellulose).
-
Induction of Edema: One hour after the administration of the respective treatments, acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection and again three hours later using a plethysmometer. The difference in volume indicates the severity of the edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Visualizing Experimental Design and Biological Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Caption: Proposed Anti-Inflammatory Signaling Pathway for Pyrazolone Derivatives.
Concluding Remarks
The available in vivo data on a representative nitrophenyl-containing pyrazolone derivative suggests a promising anti-inflammatory profile, outperforming the standard NSAID, Diclofenac sodium, in an acute inflammation model. The proposed mechanism of action, common to many pyrazolone derivatives, involves the inhibition of the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade. Further research is warranted to fully elucidate the efficacy, safety profile, and precise mechanism of action of this class of compounds.
References
Safety Operating Guide
Prudent Disposal of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one based on its chemical structure and information available for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, these procedures should be considered general recommendations. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for site-specific and legally compliant disposal procedures.
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. For a compound like this compound, which contains a nitrophenyl group, careful handling and disposal are paramount to protect personnel and the environment. The presence of the nitroaromatic functional group suggests that the compound may be toxic and ecotoxic.
Hazard Assessment and Waste Classification
Due to the absence of a specific SDS, a definitive hazard classification is not possible. However, based on the known hazards of similar compounds containing nitrophenyl and pyrazolone moieties, this compound should be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[1][2][3][4][5]
Potential Hazards Summary:
| Hazard Category | Potential Hazard based on Structural Analogs | Precautionary Action |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or goggles. |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life.[6] | Avoid release to the environment. |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or surplus this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and weighing papers, must also be disposed of as hazardous waste in the same container.
-
Solutions: If the compound is in solution, it should be collected in a labeled, leak-proof hazardous waste container designated for liquid chemical waste. Do not mix with incompatible waste streams.
3. Waste Container Labeling:
-
The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed")
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Incineration under controlled conditions is often the preferred method for the disposal of nitrophenolic compounds to ensure complete destruction.[7]
-
DO NOT dispose of this compound down the drain or in the regular trash.[6]
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining compound.
-
Collect Rinse Solvent: The initial solvent rinse must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial solvent rinse, the glassware can typically be washed with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one was identified. The following guidance is based on the safety data for structurally similar compounds, including pyrazolone derivatives and nitrophenyl-containing substances. It is imperative to handle this compound with caution in a controlled laboratory environment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled from safety data sheets of related chemical structures to ensure a high degree of precaution.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar chemical compounds.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which may cause irritation or allergic reactions.[2] |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | Minimizes the inhalation of dust or aerosols, which may be harmful.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
Review the experimental protocol and be familiar with the quantities of the chemical to be used.
2. Handling:
-
Wear all required PPE before handling the compound.
-
Handle the solid material carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1][3]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that are contaminated with the chemical should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
